molecular formula C9H8O3 B2574779 1,3-Dihydro-2-benzofuran-5-carboxylic acid CAS No. 933694-57-6

1,3-Dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B2574779
CAS No.: 933694-57-6
M. Wt: 164.16
InChI Key: QQYBGVFMYNTJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-2-benzofuran-5-carboxylic acid (CAS 630453-81-7) is a versatile benzofuran-based carboxylic acid that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. This compound features a fused benzofuran ring system, which is a privileged scaffold found in numerous biologically active molecules. Its primary research value lies in its use as a building block for the synthesis of more complex structures, particularly in the development of potential therapeutic agents. The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other derivatives, facilitating the exploration of structure-activity relationships. The benzofuran core is associated with a wide range of pharmacological activities, and researchers utilize this scaffold to develop compounds for various applications. According to a study published in the European Journal of Medicinal Chemistry, benzofuran derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory diseases [https://doi.org/10.1016/j.ejmech.2020.112466]. Furthermore, its structure is integral to research on ligands for central nervous system targets. As a key intermediate, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYBGVFMYNTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-57-6
Record name 1,3-dihydro-2-benzofuran-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular structure and formula of 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Introduction

The benzofuran scaffold is a privileged heterocyclic motif that is a cornerstone in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Within this important class of compounds, this compound, also known as 1,3-dihydroisobenzofuran-5-carboxylic acid, represents a key building block for the synthesis of more complex molecules in medicinal chemistry.[5][6] The dihydro- variant of the benzofuran ring offers conformational flexibility, while the carboxylic acid moiety provides a crucial handle for derivatization and salt formation, enhancing its utility in drug design and development.

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound. It details a representative synthetic protocol and methods for its characterization, and explores its potential applications within the pharmaceutical industry, grounded in the established bioactivity of the broader benzofuran class.

Molecular and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position of the bicyclic system.

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[7]
Molecular Weight 164.16 g/mol [7]
CAS Number 933694-57-6[7]
IUPAC Name This compound
Synonyms 1,3-Dihydroisobenzofuran-5-carboxylic acid[8]
Appearance Solid[7]
SMILES C1C2=C(CO1)C=C(C=C2)C(=O)O[7]
InChIKey QQYBGVFMYNTJDJ-UHFFFAOYSA-N

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; O8 [label="O", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; O11 [label="O", pos="-3.9,-0.75!"]; O12 [label="O", pos="-2.6,-2.75!"]; H13 [label="H", pos="-3.9,-0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O8; O8 -- C9; C9 -- C5; C3 -- C10; C10 -- O11; C10 -- O12 [style=dashed]; O11 -- H13;

// Atom labels with numbers C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; O8 [label="O8"]; C9 [label="C9"]; C10 [label="C10"]; O11 [label="O11"]; O12 [label="O12"]; H13 [label="H13"]; }

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted precursors.[8] One common strategy involves the reduction of a phthalide derivative. The following is a representative, conceptual protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 5-Carboxyphthalide

This protocol outlines a two-step process starting from the commercially available 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (5-carboxyphthalide).[9]

Step 1: Esterification of 5-Carboxyphthalide

  • Rationale: The carboxylic acid group is first protected as an ester to prevent its reduction in the subsequent step. The methyl ester is a common and easily removable protecting group.

  • Procedure:

    • To a solution of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate.

Step 2: Reduction of the Lactone

  • Rationale: A reducing agent such as sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a stronger reducing agent like lithium aluminum hydride can be used to reduce the lactone to the corresponding diol, which then cyclizes to form the dihydrofuran ring. The ester is then saponified in a one-pot reaction or a subsequent step.

  • Procedure:

    • Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Add a solution of methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate, and if the ester is still present, dissolve the residue in a mixture of methanol and water, add an excess of sodium hydroxide, and stir at room temperature until saponification is complete.

    • Acidify the reaction mixture with 1M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be predicted based on its functional groups and the analysis of similar structures.[1][10][11]

Technique Expected Observations
¹H NMR - Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show a characteristic splitting pattern. - Methylene Protons (-CH₂-O-): A singlet or a pair of doublets around δ 4.5-5.5 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above δ 10.0 ppm, which is exchangeable with D₂O.
¹³C NMR - Carboxyl Carbon (C=O): A signal in the range of δ 165-185 ppm.[11] - Aromatic Carbons: Signals between δ 120-150 ppm. - Methylene Carbon (-CH₂-O-): A signal around δ 70-80 ppm.
FTIR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[12] - C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region. - Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 164. - Common Fragments: Loss of H₂O (m/z = 146), loss of COOH (m/z = 119).

digraph "Synthesis_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid"]; esterification [label="Step 1: Esterification\n(MeOH, H₂SO₄, Reflux)"]; ester_product [label="Intermediate: Methyl Ester Derivative"]; reduction [label="Step 2: Reduction & Saponification\n(LiAlH₄, THF then NaOH)"]; crude_product [label="Crude Product"]; purification [label="Purification\n(Recrystallization)"]; final_product [label="Final Product:\nthis compound"]; characterization [label="Characterization\n(NMR, IR, MS)"];

// Edges start -> esterification; esterification -> ester_product; ester_product -> reduction; reduction -> crude_product; crude_product -> purification; purification -> final_product; final_product -> characterization; }

Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Discovery and Development

The 1,3-dihydroisobenzofuran scaffold is a key structural element in several clinically important drugs. A notable example is the antidepressant Citalopram and its active enantiomer, Escitalopram, which are selective serotonin reuptake inhibitors (SSRIs).[13] This highlights the potential of the dihydroisobenzofuran core to interact with biological targets in the central nervous system.

Derivatives of 2,3-dihydro-1-benzofuran-carboxylic acids have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain.[6] The carboxylic acid functionality in these molecules is often used as a point of attachment for various amide substituents to modulate pharmacological activity.

The broad range of biological activities associated with benzofuran derivatives, such as anticancer and antimicrobial effects, suggests that this compound is a valuable starting material for the synthesis of novel therapeutic agents.[4][14] Its carboxylic acid group allows for the generation of diverse libraries of amides, esters, and other derivatives, which can be screened for various biological activities.

Safety and Handling

Based on safety information for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7] A full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its molecular structure combines the biologically relevant dihydrobenzofuran core with a reactive carboxylic acid handle, making it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and the pharmacological context of its parent scaffold is essential for researchers and scientists working in drug discovery and development.

References

Sources

Methodological & Application

Synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid from diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic Acid from Diol Precursors

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (also known as 5-carboxyphthalan). While direct cyclization of carboxy-functionalized diols is chemically possible, it often suffers from competitive lactonization (phthalide formation). Therefore, this guide prioritizes the Bromo-Diol Pathway . This route utilizes a bromine handle to survive the initial reduction and cyclization steps, allowing for a regioselective late-stage carboxylation. This methodology ensures high purity and prevents the formation of isomeric phthalide byproducts common in direct oxidative routes.

Target Audience: Medicinal Chemists, Process Development Scientists.

Introduction & Retrosynthetic Analysis

The 1,3-dihydro-2-benzofuran (phthalan) core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for selective serotonin reuptake inhibitors (SSRIs) like Citalopram and Escitalopram. The 5-carboxylic acid derivative provides a critical vector for further diversification, allowing the attachment of amides, esters, or heterocycles.

Strategic Logic: To synthesize the target from "diols," we identify 4-bromo-1,2-benzenedimethanol as the critical diol intermediate. This diol is cyclized to the ether (phthalan) before the carboxylic acid is introduced, preventing self-esterification.

Pathway Visualization

Retrosynthesis Target Target: This compound Intermediate2 Intermediate 2: 5-Bromo-1,3-dihydro-2-benzofuran (5-Bromophthalan) Target->Intermediate2 Lithiation/Carboxylation (n-BuLi, CO2) Diol Key Diol Precursor: 4-Bromo-1,2-benzenedimethanol Intermediate2->Diol Cyclodehydration (Acid Catalysis) StartingMaterial Starting Material: Dimethyl 4-bromophthalate (or 4-Bromophthalic anhydride) Diol->StartingMaterial Reduction (LiAlH4)

Figure 1: Retrosynthetic disconnection showing the Bromo-Diol strategy to avoid lactone formation.

Experimental Methodology

Phase 1: Synthesis of the Diol Precursor

Objective: Convert Dimethyl 4-bromophthalate to 4-Bromo-1,2-benzenedimethanol. Rationale: Lithium Aluminum Hydride (LiAlH₄) is selected over borane reagents to ensure complete reduction of the diester to the diol without affecting the aryl bromide.

Reagents:

  • Dimethyl 4-bromophthalate (1.0 equiv)

  • LiAlH₄ (2.2 equiv)

  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge LiAlH₄ (2.2 equiv) into the flask and suspend in anhydrous THF (

    
    ).
    
  • Addition: Dissolve Dimethyl 4-bromophthalate in THF. Add dropwise to the LiAlH₄ suspension, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The diol is significantly more polar than the ester.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LiAlH₄ in grams.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield 4-Bromo-1,2-benzenedimethanol as a white solid.

    • Yield Expectation: 85-95%

Phase 2: Cyclodehydration (The "Diol to Ether" Step)

Objective: Cyclize 4-Bromo-1,2-benzenedimethanol to 5-Bromo-1,3-dihydro-2-benzofuran. Rationale: Acid-catalyzed dehydration is preferred. A Dean-Stark trap is not strictly necessary for this intramolecular etherification due to the high entropy favoring ring formation, but removing water drives the equilibrium.

Reagents:

  • 4-Bromo-1,2-benzenedimethanol (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv)

  • Toluene (0.2 M concentration)

Protocol:

  • Setup: Equip a RBF with a Dean-Stark trap and condenser.

  • Reaction: Dissolve the diol in Toluene. Add catalytic p-TsOH.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours.
    
  • Monitoring: Monitor for the disappearance of the polar diol spot and appearance of the less polar ether spot.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid catalyst) and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via short-path distillation or silica plug (Hexanes/EtOAc 9:1).
    
    • Product:5-Bromo-1,3-dihydro-2-benzofuran (Clear oil or low-melting solid).

    • Yield Expectation: 80-90%

Phase 3: Carboxylation to Target

Objective: Convert the aryl bromide to the carboxylic acid. Rationale: Lithium-Halogen exchange is faster and cleaner than Grignard formation for this substrate.

Reagents:

  • 5-Bromo-1,3-dihydro-2-benzofuran (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)[1]

  • Dry Ice (

    
    , excess)
    
  • Anhydrous THF[2]

Protocol:

  • Cryogenic Setup: Flame-dry a RBF. Add the bromide and anhydrous THF. Cool to

    
     (Dry ice/Acetone bath).
    
  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir for 30 mins at

    
    .
    
    • Critical Control: Do not let temperature rise above

      
       to prevent Wurtz coupling or benzylic deprotonation.
      
  • Carboxylation:

    • Method A (Gas): Bubble dry

      
       gas (passed through a drying tube) into the solution.
      
    • Method B (Solid): Cannulate the lithiated species onto an excess of crushed dry ice in a separate flask. (Preferred for scale < 5g).

  • Quench: Allow the mixture to warm to RT. Quench with 1M HCl until pH < 2.

  • Extraction: Extract with EtOAc (

    
    ). The product is in the organic layer.[3]
    
  • Purification: Extract the organic layer with 1M NaOH (moves product to aqueous phase). Wash the aqueous layer with Ether (removes non-acidic impurities). Acidify the aqueous layer with HCl to precipitate the product. Filter and dry.

    • Final Product:This compound .[4]

Critical Process Parameters (CPPs) & Data

ParameterPhase 1 (Reduction)Phase 2 (Cyclization)Phase 3 (Carboxylation)
Temperature

(Addition), Reflux (Reaction)

(Reflux)

(Strict control)
Atmosphere Nitrogen / ArgonAmbient / NitrogenArgon (Strictly Anhydrous)
Concentration 0.5 M0.2 M (Dilution favors cyclization)0.3 M
Key Risk Exotherm during quenchPolymerization if too conc.Moisture kills Lithiated species

Workflow Diagram

Workflow cluster_0 Phase 1: Diol Formation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Functionalization Step1 Start: Dimethyl 4-bromophthalate + LiAlH4 / THF Step2 Fieser Quench Filter Solids Step1->Step2 Step3 Reflux in Toluene Cat. p-TsOH Step2->Step3 Isolated Diol Step4 Wash NaHCO3 Concentrate Step3->Step4 Step5 Lithiation (-78°C) Quench with CO2 Step4->Step5 Isolated Ether Step6 Acid/Base Extraction Isolate Pure Acid Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Safety

  • Issue: Incomplete Cyclization.

    • Cause: Water accumulation in the reaction matrix.

    • Fix: Ensure vigorous reflux with a functional Dean-Stark trap or add activated 4Å Molecular Sieves.

  • Issue: Low Yield in Carboxylation.

    • Cause: Moisture in THF or "wet" Dry Ice.

    • Fix: Distill THF over Sodium/Benzophenone immediately before use. Rinse Dry Ice with dry ether before addition to remove surface water frost.

  • Safety Warning: n-Butyllithium is pyrophoric. Handle under inert atmosphere. LiAlH₄ reacts violently with water. Ensure proper quenching protocols are rehearsed.

References

  • Kobayashi, K., et al. (2008). "A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols." Heterocycles, 75(3).[5] Link

  • Zhang, L., et al. (2009).[6] "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans." Journal of Organic Chemistry, 74, 2850-2853.[6] Link

  • Organic Chemistry Portal. "Synthesis of 1,3-Dihydro-2-benzofurans (Phthalans)." Link

  • National Institutes of Health (NIH) PubChem. "1,2-Benzenedimethanol (Phthalyl Alcohol) Compound Summary." Link

  • ChemicalBook. "this compound Properties and Suppliers." Link

Sources

The Versatile Scaffold: Harnessing 1,3-Dihydro-2-benzofuran-5-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. 1,3-Dihydro-2-benzofuran-5-carboxylic acid, a seemingly simple bicyclic structure, has emerged as a building block of significant interest, underpinning the development of a diverse array of therapeutic agents. Its rigid, yet three-dimensional, geometry combined with the versatile reactivity of the carboxylic acid moiety provides a robust platform for the synthesis of libraries of compounds with tailored pharmacological profiles.

This comprehensive guide offers an in-depth exploration of the applications of this compound as a pharmaceutical building block. We will delve into its role in the synthesis of molecules targeting key players in pathophysiology, including the serotonin transporter (SERT), cannabinoid receptor 2 (CB2), nuclear factor-kappa B (NF-κB), and poly (ADP-ribose) polymerase (PARP). This document provides not only the scientific rationale but also detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the foundational properties of a building block is paramount for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Off-white to white solid
Melting Point 192-194 °C[1]
Boiling Point 336.6±31.0 °C at 760 mmHg[1]

Key Synthetic Transformations: Gateway to Molecular Diversity

The carboxylic acid group of this compound is the primary handle for synthetic elaboration. The two most common and powerful transformations are amide bond formation and esterification, which allow for the introduction of a vast array of chemical functionalities, thereby enabling the exploration of structure-activity relationships (SAR).

Amide Bond Formation: A Robust Strategy for Bioactive Molecules

Amide coupling is a cornerstone of medicinal chemistry, and numerous reagents have been developed to facilitate this transformation efficiently and under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed.

This protocol is particularly effective for coupling a wide range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated OAt-ester can often be observed by a slight color change.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Esterification: Modulating Physicochemical Properties

Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method to generate ester derivatives. This transformation is crucial for modifying properties such as solubility, lipophilicity, and metabolic stability.

This protocol describes a standard procedure for the synthesis of esters from this compound.[2][3][4]

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous solvent (the alcohol reactant can often serve as the solvent)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by TLC or LC-MS. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography or recrystallization to obtain the pure product.

Applications in Drug Discovery: Case Studies

The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. The following sections highlight key therapeutic areas where the 1,3-dihydro-2-benzofuran scaffold has made a significant impact.

Central Nervous System (CNS) Agents: Targeting the Serotonin Transporter

The 1,3-dihydro-2-benzofuran scaffold is famously represented in the structure of the highly successful antidepressant, Escitalopram.[6] Escitalopram is the (S)-enantiomer of citalopram and functions as a selective serotonin reuptake inhibitor (SSRI).[6] By blocking the serotonin transporter (SERT), SSRIs increase the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby alleviating symptoms of depression and anxiety.[6] The 1,3-dihydro-2-benzofuran-5-carbonitrile core of escitalopram is crucial for its high-affinity binding to SERT. While the final drug contains a nitrile group, the corresponding carboxylic acid is a key synthetic precursor or a closely related analog for SAR studies.

SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron 5HT_ext Serotonin (5-HT) SERT SERT (Transporter) Binds 5-HT, Na+, Cl- 5HT_ext->SERT Binding SSRI Escitalopram (SSRI) SSRI->SERT Inhibition 5HT_int Serotonin (5-HT) SERT->5HT_int Reuptake Vesicle Synaptic Vesicle 5HT_int->Vesicle Packaging

Mechanism of SERT and its inhibition by Escitalopram.
Anti-inflammatory and Analgesic Agents: Modulating the Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.[7] This makes CB2 an attractive target for the treatment of chronic pain and inflammatory disorders. Several studies have explored 2,3-dihydro-1-benzofuran derivatives as potent and selective CB2 agonists.[7][8] The this compound scaffold can be readily derivatized, for instance, by forming amides with various amines, to generate ligands that fit into the binding pocket of the CB2 receptor.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist CB2 Agonist (Dihydrobenzofuran derivative) CB2R CB2 Receptor G-protein CB2_Agonist->CB2R Activation AC Adenylyl Cyclase CB2R->AC Inhibition MAPK ↑ MAPK (ERK) CB2R->MAPK Activation cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response Leads to MAPK->Immune_Response Leads to

Simplified CB2 receptor signaling cascade.
Oncology: Targeting NF-κB and PARP

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, and its aberrant activation is a hallmark of many cancers.[9] Consequently, inhibiting the NF-κB signaling pathway is a promising strategy for cancer therapy. Research has shown that N-(substituted)phenylamide derivatives of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid exhibit potent cytotoxic activities against various cancer cell lines and can inhibit NF-κB transcriptional activity.[9][10][11] The synthesis of these amides, starting from the corresponding carboxylic acids, allows for systematic modification to optimize their anti-cancer properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Benzofuran Derivative Inhibitor->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Canonical NF-κB signaling pathway and point of inhibition.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[7] The benzofuran carboxamide scaffold has been identified as a promising core for the development of potent PARP inhibitors. The carboxylic acid of this compound can be derivatized to mimic the nicotinamide portion of the NAD+ substrate, thereby competitively inhibiting the PARP enzyme.

PARP_Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_n Single-Strand Break (SSB) PARP_n PARP (BER) SSB_n->PARP_n Repaired by Repair_n DNA Repair PARP_n->Repair_n DSB_n Double-Strand Break (DSB) HR_n Homologous Recombination (HR) DSB_n->HR_n Repaired by HR_n->Repair_n SSB_c Single-Strand Break (SSB) PARP_c PARP (BER) SSB_c->PARP_c Repair Blocked DSB_c Double-Strand Break (DSB) SSB_c->DSB_c Becomes PARPi PARP Inhibitor (Benzofuran derivative) PARPi->PARP_c HR_c Defective HR DSB_c->HR_c Cannot be repaired by Death Cell Death HR_c->Death

The principle of synthetic lethality with PARP inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its synthetic tractability, coupled with the favorable pharmacological properties of its derivatives, has cemented its place as a valuable building block for medicinal chemists. The successful translation of this scaffold into an approved antidepressant, and its continued exploration in oncology and inflammatory diseases, underscores its vast therapeutic potential. As our understanding of complex diseases deepens, the strategic deployment of versatile building blocks like this compound will undoubtedly continue to fuel the development of the next generation of innovative medicines.

References

  • Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., Lee, K., Kwak, J. H., & Lee, H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2545–2549. [Link]

  • PubChem. (n.d.). Escitalopram. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Daina, A., & Zoete, V. (2021). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 16(19), 2958–2968. [Link]

  • Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 473-476. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30294. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Murie, C., et al. (2017). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular and Cellular Oncology, 4(2), e1279290. [Link]

  • O'Sullivan, C. C., & Drew, Y. (2017). The story of PARP inhibitors: a new era of cancer therapeutics. Ejifcc, 28(1), 46–54.
  • Wikipedia contributors. (2024, February 19). NF-κB. In Wikipedia, The Free Encyclopedia. Retrieved 03:30, February 24, 2026, from [Link]

  • Wikipedia contributors. (2024, February 21). Serotonin transporter. In Wikipedia, The Free Encyclopedia. Retrieved 03:31, February 24, 2026, from [Link]

  • Wikipedia contributors. (2024, January 29). Cannabinoid receptor 2. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, February 24, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Dhopeshwarkar, A., & Mackie, K. (2014). CB2 cannabinoid receptors as a therapeutic target-what does the future hold?. Molecular pharmacology, 86(4), 430–437. [Link]

  • University of California, Davis. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2015). Design, Synthesis and Biological Evaluation of Benzofuran- or 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide Derivatives as Anticancer Agents and inhibitors of NF-κB. Retrieved February 24, 2026, from [Link]

  • Manera, C., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 24, 2026, from [Link]

  • El-Gamal, M. I., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

  • ResearchGate. (2016). PARP1 and synthetic lethality. Retrieved February 24, 2026, from [Link]

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • National University of Singapore. (2024, March 18). What is the NF-κB pathway?. Mechanobiology Institute. Retrieved February 24, 2026, from [Link]

  • Vanderbilt University. (n.d.). Mechanism of Action of the Serotonin Transporter. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). 5-HT transport mechanism of SERT. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, September 5). Cannabinoid Receptor 2 (CB2) in Macrophages: A Promising Clinical Target for Immune Disorders. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Roles of PARP-1 in DNA damage repair and synthetic lethality. Retrieved February 24, 2026, from [Link]

  • European Molecular Biology Laboratory. (2024, July 29). Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts. Retrieved February 24, 2026, from [Link]

Sources

Esterification conditions for 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Esterification Protocols for 1,3-Dihydro-2-benzofuran-5-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 Chemical Context The target substrate, This compound (CAS: 13118-03-1), consists of a carboxylic acid moiety attached to a phthalan (1,3-dihydroisobenzofuran) core. Unlike phthalides (which contain a lactone), the phthalan core is a cyclic benzylic ether.

  • Structural Sensitivity: The phthalan ring is generally stable under basic and mild acidic conditions. However, the benzylic carbons (C1 and C3) adjacent to the ether oxygen are susceptible to oxidative degradation and radical attack. Furthermore, while cyclic ethers are robust, strong Lewis acids or hydrohalic acids (HBr, HI) at high temperatures can trigger ring cleavage.

  • Reactivity Profile: The C-5 carboxylic acid behaves as a typical benzoic acid derivative. Steric hindrance is minimal, allowing for standard esterification kinetics.

1.2 Selection of Methodology Three protocols are presented to address different scale and substrate requirements:

  • Protocol A (Fischer Esterification): Best for methyl/ethyl esters on a multigram scale. Cost-effective but requires managing equilibrium.

  • Protocol B (Acyl Chloride via SOCl₂): Recommended for sterically hindered alcohols or when quantitative conversion is critical.

  • Protocol C (Steglich Coupling): Reserved for complex, acid-sensitive alcohols or late-stage functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Primary Method)

Ideal for synthesis of Methyl 1,3-dihydro-2-benzofuran-5-carboxylate.

Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by solvent excess.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.1 – 0.5 equiv) or Thionyl Chloride (generated in situ HCl)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous alcohol (MeOH or EtOH). Stir until a suspension or partial solution is formed.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise.[2] Caution: Exothermic.

    • Option 2 (In-situ HCl): Cool to 0°C and add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise. This generates anhydrous HCl and drives the reaction vigorously.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).

  • Workup:

    • Cool reaction to room temperature.[3]

    • Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume reduction).

    • Dilute residue with Ethyl Acetate (EtOAc) and wash carefully with Saturated NaHCO₃ (aq) to neutralize acid. Note: CO₂ evolution will occur.

    • Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and filter.[4]

  • Purification: Concentrate in vacuo. The product typically crystallizes upon cooling or can be purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acyl Chloride Method (Scale-Up/Hindered Alcohols)

Best for coupling with secondary alcohols or phenols.

Mechanism: Activation of carboxylate to highly reactive acyl chloride, followed by alcoholysis.

Reagents:

  • Substrate: this compound

  • Reagent: Thionyl Chloride (SOCl₂) (excess, used as solvent or 2-3 equiv in DCM)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

  • Solvent: Dichloromethane (DCM) (optional, if not using neat SOCl₂)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend the carboxylic acid in anhydrous DCM (5 volumes).

  • Chlorination: Add SOCl₂ (3.0 equiv) followed by 1 drop of dry DMF.

    • Observation: Vigorous gas evolution (SO₂ and HCl).

  • Reflux: Heat to mild reflux (40°C) for 2 hours until the solution becomes clear (indicating formation of the acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Crucial: Add dry Toluene and re-evaporate (azeotropic removal of residual SOCl₂).

  • Esterification: Redissolve the crude acid chloride in dry DCM or THF. Add the target alcohol (1.1 equiv) and a base (Triethylamine or Pyridine, 1.5 equiv) at 0°C.

  • Completion: Warm to room temperature and stir for 2 hours.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove amine), then NaHCO₃. Dry and concentrate.

Part 3: Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate esterification route based on substrate constraints.

Esterification_Logic Start Substrate: 1,3-Dihydro-2-benzofuran-5-COOH Check_Alcohol Type of Alcohol? Start->Check_Alcohol Simple Simple (MeOH, EtOH) Check_Alcohol->Simple Primary Complex Complex / Hindered / Acid Sensitive Check_Alcohol->Complex Secondary/Tertiary/Sensitive Route_A Route A: Fischer Esterification (Reflux in Alcohol + H2SO4) Simple->Route_A Route_B Route B: Acid Chloride (SOCl2 -> ROH + Et3N) Complex->Route_B Robust Substrate Route_C Route C: Steglich Coupling (EDC + DMAP) Complex->Route_C Sensitive Substrate Product Purified Ester Route_A->Product Route_B->Product Route_C->Product

Caption: Decision matrix for selecting the optimal esterification pathway based on alcohol steric hindrance and sensitivity.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Specifications

Test Method Acceptance Criteria
Identity ¹H-NMR (CDCl₃) Acid: δ ~11-13 ppm (COOH) disappears.Ester: New singlet δ 3.8-3.9 ppm (if Methyl ester).Core: Phthalan CH₂ protons (approx δ 5.1 ppm) must remain intact (singlet/multiplet integration 4H).
Purity HPLC (UV 254 nm) > 98.0% Area

| Residual Solvent | GC-HS | MeOH/EtOH < 5000 ppm; DCM < 600 ppm |

4.2 Troubleshooting Guide

  • Issue: Low Yield / Incomplete Conversion (Fischer Method).

    • Root Cause: Equilibrium limitation by water.

    • Solution: Add molecular sieves (3Å) to the reaction mixture or use a Dean-Stark trap if using a higher boiling alcohol (e.g., toluene/alcohol mix) to remove water azeotropically.

  • Issue: Darkening of Reaction Mixture.

    • Root Cause: Oxidation of the benzylic ether positions (C1/C3) or polymerization.

    • Solution: Ensure inert atmosphere (N₂) is used. Avoid excessive heating (>80°C). Check reagents for peroxide contamination.

  • Issue: Ring Opening.

    • Root Cause: Highly unlikely with H₂SO₄/SOCl₂ alone, but possible with Lewis acids like BBr₃ or AlCl₃.

    • Solution: Stick to protonic acids (H₂SO₄, HCl) or mild coupling agents (EDC).

Part 5: References

  • Fischer Esterification Mechanism & Protocol:

    • Title: Fischer Esterification - Chemistry LibreTexts

    • Source: Chemistry LibreTexts

    • URL:[Link]

  • Acid Chloride Formation via Thionyl Chloride:

    • Title: Reaction of Carboxylic Acids with Thionyl Chloride[5][6][7]

    • Source: Master Organic Chemistry

    • URL:[Link]

  • Steglich Esterification (Mild Coupling):

    • Title: Steglich Esterification[8]

    • Source: Organic Chemistry Portal

    • URL:[Link]

  • Isobenzofuran/Phthalan Chemistry:

    • Title: Synthesis of 1,3-Dihydro-2-benzofurans[9][10]

    • Source: Organic Chemistry Portal

    • URL:[Link]

Sources

Application Note & Protocol: Amide Bond Formation with 1,3-Dihydroisobenzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and proteins and appearing in a vast array of blockbuster pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in the synthesis of new chemical entities.[3][4]

1,3-Dihydroisobenzofuran-5-carboxylic acid is a versatile bicyclic scaffold that presents a valuable starting point for the synthesis of novel compounds. Its rigid structure and potential for further functionalization make it an attractive building block in drug discovery programs. This document provides a detailed exploration of the reaction mechanism for coupling this specific carboxylic acid with amines and offers robust, field-tested protocols to guide researchers in this critical synthetic transformation.

The Core Challenge: Understanding the Reaction Mechanism

A common misconception is that simply mixing a carboxylic acid and an amine will yield an amide. In reality, this leads to a rapid acid-base reaction, forming a thermodynamically stable and highly unreactive ammonium carboxylate salt.[5][6][7] To overcome this hurdle and facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."[8][9]

The Carbodiimide-Mediated Activation Pathway

Among the most reliable and widely used methods for carboxylic acid activation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[5][10] This method is favored for its mild conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[10][11]

The reaction proceeds through a multi-step mechanism, often enhanced by an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[3][11][12]

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is now primed for nucleophilic attack.[10]

  • The Role of HOBt and Formation of the Active Ester: The O-acylisourea is unstable and can undergo an intramolecular acyl transfer to form an irreversible and unreactive N-acylurea byproduct.[10] To intercept this pathway, an additive such as HOBt is introduced. HOBt rapidly attacks the O-acylisourea, generating an HOBt-active ester. This new intermediate is less susceptible to rearrangement but remains highly electrophilic.[3]

  • Nucleophilic Attack by the Amine: The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-active ester. This forms a transient tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond. The EDC is converted into a water-soluble urea derivative, and HOBt is regenerated, although it is consumed in the overall process.

The following diagram illustrates this critical activation and coupling pathway.

G CarboxylicAcid 1,3-Dihydroisobenzofuran- 5-carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea (Undesired Rearrangement) HOBt HOBt (Additive) HOBt->HOBt_Ester Tetrahedral Tetrahedral Intermediate HOBt_Ester->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Amide Target Amide (Product) Tetrahedral->Amide (Collapse) EDC_Urea EDC-Urea (Byproduct)

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocols: A Step-by-Step Guide

This section provides a reliable, general protocol for the coupling of 1,3-dihydroisobenzofuran-5-carboxylic acid with a primary amine using EDC and HOBt.

Materials and Reagents
  • 1,3-Dihydroisobenzofuran-5-carboxylic acid (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Experimental Procedure
  • Reactant Solubilization: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt·H₂O (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exotherm upon addition of EDC and minimize potential side reactions.

  • Activation: Add EDC·HCl (1.2 eq) to the cold, stirred mixture portion-wise over 5-10 minutes. A cloudy or thicker suspension may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 0.5 M HCl (to remove excess amine and DIPEA).
    • Saturated NaHCO₃ (to remove HOBt and any unreacted carboxylic acid).
    • Brine (to remove residual water). c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

Caption: Standard experimental workflow for amide coupling.

Data Presentation: Expected Outcomes

The choice of amine and reaction conditions can influence the overall yield. The following table provides a guideline for expected outcomes with different amine substrates.

Amine SubstrateCoupling SystemSolventTypical Time (h)Expected Yield (%)
Benzylamine (Primary, Aliphatic)EDC, HOBt, DIPEADCM6 - 1285 - 95%
Aniline (Primary, Aromatic)EDC, HOBt, DMAP[3]DMF12 - 1870 - 85%
Piperidine (Secondary, Aliphatic)HATU, DIPEADMF4 - 880 - 90%
N-Methylaniline (Secondary, Aromatic)HATU, DIPEADMF12 - 2460 - 75%

Field-Proven Insights & Troubleshooting

  • Expertise & Causality: The choice of base is critical. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction without competing with the primary amine nucleophile. For less reactive amines, such as electron-deficient anilines, adding a catalyst like 4-DMAP can accelerate the reaction by forming a more reactive acyl-pyridinium intermediate.[3]

  • Trustworthiness & Validation: A self-validating protocol always includes rigorous monitoring. If LC-MS analysis shows the formation of a byproduct with a mass corresponding to (Carboxylic Acid + EDC - H₂O), this is indicative of N-acylurea formation. This suggests that the HOBt is not efficiently intercepting the O-acylisourea, and either a higher equivalence of HOBt or a more potent activating agent like HATU may be required.

  • Handling Hindered Substrates: For sterically hindered amines or carboxylic acids, standard EDC/HOBt conditions may lead to low yields. Switching to a more potent uronium-based coupling reagent like HATU or phosphonium-based reagents like PyBOP is often effective.[3][9][11] These reagents form more reactive activated esters, driving the reaction to completion.

Conclusion

The synthesis of amides from 1,3-dihydroisobenzofuran-5-carboxylic acid is a robust and highly reproducible transformation when the underlying mechanism is understood and respected. By activating the carboxylic acid with a suitable coupling reagent system like EDC/HOBt, researchers can efficiently overcome the thermodynamic barrier posed by salt formation. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to successfully synthesize novel amide derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Deiana, C., Sakhno, Y., Fabbiani, M., Pazzi, M., Vincenti, M., & Martra, G. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Coupling reagent and method for coupling amines with carboxylic acids. (1994, November 9).
  • 21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. [Link]

  • Reactions of Amines. (n.d.). [Link]

  • 1,3-Dihydroisobenzofuran-5-carboxylic acid. (n.d.). Aggie Access. [Link]

  • 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

  • Charville, H. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.). Chemistry Central Journal. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Sharma, A., Kumar, R., Kumar, A., & Goyal, R. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

Strategic Functionalization of 5-Carboxyphthalan: Scaffolding for Bioactive Isobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the benzofuran ring in 5-carboxyphthalan Content Type: Detailed Application Notes and Protocols

Executive Summary & Structural Analysis

5-Carboxyphthalan (1,3-dihydroisobenzofuran-5-carboxylic acid) represents a critical scaffold in medicinal chemistry, most notably as the core pharmacophore for selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.

While the user prompt refers to the "benzofuran ring," it is chemically vital to distinguish that phthalan is a dihydroisobenzofuran system. Unlike benzofuran, which is fully aromatic and flat, the phthalan ring contains a saturated, oxygen-containing 5-membered ring fused to a benzene ring. This saturation at positions 1 and 3 imparts unique reactivity (benzylic ether character) distinct from the heteroaromatic benzofuran.

This Application Note details the strategic functionalization of this scaffold, dividing reactivity into two distinct domains:

  • The Heterocyclic Domain (C1/C3): Controlled by benzylic activation and ether oxygen stabilization.

  • The Aromatic Domain (C4/C6/C7): Controlled by the directing effects of the C5-carboxyl group.

Reactivity Map

The following diagram illustrates the divergent functionalization pathways available for the 5-carboxyphthalan scaffold.

ReactivityMap Core 5-Carboxyphthalan (Scaffold) DomainA Heterocyclic Domain (C1 / C3 Positions) Core->DomainA Benzylic Activation DomainB Aromatic Domain (C4 / C6 Positions) Core->DomainB Carboxyl Direction PathA1 Benzylic Lithiation (n-BuLi) DomainA->PathA1 Nucleophilic sub. PathA2 Oxidation to Phthalide (CrO3 / KMnO4) DomainA->PathA2 Metabolic stability PathB1 Directed Ortho Metalation (DoM) DomainB->PathB1 Regioselective PathB2 Electrophilic Subst. (Nitration/Halogenation) DomainB->PathB2 Classical

Figure 1: Strategic reactivity map distinguishing between the benzylic ether functionality (Red) and the aromatic substitution patterns directed by the carboxyl group (Green).

Domain A: Functionalization of the Heterocyclic Ring (C1/C3)

The C1 and C3 positions are benzylic and adjacent to an oxygen atom. This makes the protons at these positions significantly more acidic (pKa ~40) than standard alkanes, allowing for deprotonation-alkylation strategies. This is the primary route for introducing chirality, as seen in Escitalopram.

Protocol A-1: C1-Lithiation and Electrophilic Trapping

Objective: Introduction of alkyl or aryl groups at the C1 position to create quaternary centers.

Mechanistic Insight: Direct lithiation of 5-carboxyphthalan is complicated by the acidic carboxyl proton (pKa ~4). To prevent quenching of the organolithium reagent, the carboxyl group must first be protected as an oxazoline or a tertiary amide, or a "dianion" strategy must be employed (consuming 2 equivalents of base). The protocol below uses the Tertiary Amide Strategy for maximum yield and stability.

Reagents & Equipment[1][2][3]
  • Substrate:

    
    -Diethyl-1,3-dihydroisobenzofuran-5-carboxamide (derived from 5-carboxyphthalan).
    
  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes.
  • Ligand: TMEDA (Tetramethylethylenediamine) - Critical for breaking Li-aggregates and enhancing kinetic basicity.

  • Electrophile: Methyl iodide (MeI) or Benzaldehyde.

  • Solvent: Anhydrous THF (tetrahydrofuran).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add anhydrous THF (20 mL) and the amide substrate (1.0 g, 4.56 mmol).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Temperature control is critical to prevent Ring Opening (beta-elimination).

  • Deprotonation: Add TMEDA (1.1 eq) followed by dropwise addition of

    
    -BuLi (1.2 eq) over 15 minutes.
    
    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the benzylic carbanion.

  • Incubation: Stir at -78 °C for 45 minutes.

  • Electrophile Addition: Add the electrophile (e.g., MeI, 1.5 eq) neat or dissolved in THF.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

QC Check:

  • 1H NMR: Look for the disappearance of one benzylic proton signal (approx. 5.1 ppm) and the appearance of the methyl doublet/singlet.

  • Risk: If the ring opens, you will see aldehyde signals (~10 ppm) or vinyl protons.

Domain B: Functionalization of the Aromatic Ring (C4/C6)

The carboxyl group at C5 is a moderate meta-director in electrophilic aromatic substitution (EAS) but a powerful Directing Group (DG) in Directed Ortho Metalation (DoM).

Protocol B-1: Directed Ortho Metalation (DoM)

Objective: Regioselective functionalization at C4 or C6 (ortho to the carboxyl group).

Scientific Rationale: The carboxylate anion (COO⁻) can direct lithiation to the ortho position via coordination with the lithium aggregate. However, the unprotected acid requires 2 equivalents of base (one to deprotonate the acid, one to lithiate the ring). This is often cleaner than protecting group chemistry if the solubility permits.

Experimental Workflow
  • Substrate Preparation: Dissolve 5-carboxyphthalan (1.0 eq) in anhydrous THF.

  • Base Selection: Use

    
    -BuLi  (sec-butyllithium) / TMEDA.[4]
    
    • Why

      
      -BuLi? It is more basic than 
      
      
      
      -BuLi and necessary for deprotonating the aromatic ring, which is less acidic than the benzylic position described in Protocol A.
  • Stoichiometry: Add 2.2 equivalents of

    
    -BuLi at -78 °C.
    
    • Eq 1: Forms the lithium carboxylate (COO⁻ Li⁺).

    • Eq 2: Performs the ortho-lithiation.[3][4][5][6][7]

  • Regioselectivity: Lithiation will occur predominantly at C4 (between the ether oxygen and the carboxyl) or C6 .

    • Note: The ether oxygen of the phthalan ring exerts a weak inductive effect. However, the carboxylate direction is dominant. Literature on benzoic acids suggests C6 (less sterically hindered) is often favored unless the "coordination-induced proximity effect" (CIPE) strongly locks the lithium near C4.

  • Quench: Add electrophile (e.g., DMF for formylation, I₂ for iodination).

Comparative Data: Functionalization Strategies
FeatureProtocol A (Benzylic)Protocol B (Aromatic DoM)
Target Site C1 / C3 (Heterocyclic Ring)C4 / C6 (Benzene Ring)
Active Species Benzylic CarbanionAryl Lithium Species
Reagent

-BuLi / TMEDA

-BuLi / TMEDA (2.2 eq)
Temp -78 °C (Strict)-78 °C to -40 °C
Key Risk Ring Opening (Elimination)Benzyne formation (if temp too high)
Drug Relevance High (Citalopram core)High (Scaffold diversification)

Advanced Pathway: The "Citalopram" Route (Grignard Approach)[8]

For researchers specifically interested in synthesizing Citalopram-like analogs, the functionalization often starts before the phthalan ring is fully reduced, using a 5-carboxyphthalide intermediate.

Workflow:

  • Starting Material: 5-Carboxyphthalide (1-oxo-5-carboxyphthalan).

  • Double Grignard: Sequential addition of two Grignard reagents (e.g., 4-fluorophenyl-MgBr and dimethylaminopropyl-MgBr).

  • Cyclization: Acid-mediated dehydration (using 70% H₂SO₄ or H₃PO₄) closes the ring to form the 1,1-disubstituted phthalan.

CitalopramRoute Step1 5-Carboxyphthalide Step2 Intermediate Diol (Ring Open) Step1->Step2 1. Ar-MgBr 2. R-MgBr Step3 Functionalized Phthalan (Citalopram Analog) Step2->Step3 H3PO4 / Cyclization

Figure 2: The industrial route for C1-functionalization involves Grignard addition to the lactone followed by ring closure, rather than direct alkylation of the phthalan.

References

  • Mortier, J., et al. (2006). "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters, 8(4), 765-768. Link

  • Klaus, P., et al. (1977). "Citalopram and related bicyclic phthalanes." US Patent 4,136,193. Link

  • Ghorai, P., et al. (2014).[8] "Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis." Chemical Reviews, 114(12), 6213–6284.[8] Link

  • Reddy, M. P., et al. (2011).[2] "Novel and Improved Process for the Preparation of Citalopram." Asian Journal of Chemistry, 23(4), 1829-1832.[2] Link

  • Bennetau, B., Mortier, J., et al. (1995).[6] "Directed lithiation of unprotected benzoic acids."[4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[6] Link

Sources

Application Note: Design and Synthesis of PFKFB3 Inhibitors Utilizing the 1,3-Dihydro-2-benzofuran-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the development of metabolic inhibitors targeting the Warburg effect. It details the synthetic utility of 1,3-Dihydro-2-benzofuran-5-carboxylic acid (also known as 5-carboxyphthalan) as a strategic scaffold for PFKFB3 inhibition.

Executive Summary

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical driver of aerobic glycolysis in cancer cells (the Warburg effect).[1][2][3][4] While early inhibitors like 3PO and PFK-158 utilized enone functionalities, next-generation drug discovery focuses on metabolically stable amide-linked scaffolds.

This guide details the protocol for using This compound as a core building block. This moiety serves as a bioisostere to the isoindoline cores found in recent patent literature, offering improved solubility and hydrogen-bonding potential. We provide a validated workflow for amide coupling this acid to amino-quinoxaline pharmacophores, followed by biochemical validation using ADP-Glo™ and Cellular Thermal Shift Assays (CETSA).

Scientific Rationale & Mechanism

The Target: PFKFB3 and the Warburg Effect

PFKFB3 synthesizes Fructose-2,6-bisphosphate (F2,6BP) , the most potent allosteric activator of PFK-1.[3] In hypoxic tumors, HIF-1


 upregulates PFKFB3, driving glycolytic flux to generate ATP and biosynthetic intermediates. Inhibition of PFKFB3 depletes F2,6BP, stalling glycolysis and inducing apoptosis in cancer cells.[4]
The Scaffold: this compound
  • Structural Role: This acid acts as the "Left-Hand Side" (LHS) cap in inhibitor design. It occupies the solvent-exposed region of the ATP-binding pocket or the fructose-6-phosphate allosteric site, depending on the "Right-Hand Side" (RHS) amine used.

  • Bioisosterism: It mimics the geometry of isoindoline-5-carboxylic acid but replaces the nitrogen with oxygen, altering the pKa and lipophilicity (LogP), which can enhance membrane permeability and reduce efflux.

PFKFB3_Pathway Hypoxia Hypoxia / HIF-1α PFKFB3_Exp PFKFB3 Overexpression Hypoxia->PFKFB3_Exp Induces F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) PFKFB3_Exp->F26BP Catalyzes Synthesis F6P Fructose-6-Phosphate F6P->F26BP PFK1 PFK-1 Enzyme F26BP->PFK1 Activates Glycolysis High Glycolytic Flux (Warburg Effect) PFK1->Glycolysis Rate Limiting Step Inhibitor Benzofuran Inhibitor (Target) Inhibitor->PFKFB3_Exp Inhibits (IC50 < 100nM)

Figure 1: Mechanism of Action. The benzofuran inhibitor targets PFKFB3, breaking the feed-forward loop of glycolysis in hypoxic tumors.

Chemical Synthesis Protocol

Objective: Synthesize a focused library of PFKFB3 inhibitors by coupling this compound to N-aryl-6-aminoquinoxalines (a known pharmacophore for the ATP pocket).

Materials Required[6][7]
  • Starting Material A: this compound (CAS: 13114-62-0).

  • Starting Material B: Substituted 6-aminoquinoxaline (or equivalent amine-bearing pharmacophore).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Synthesis (Amide Coupling)

Caution: Perform all reactions in a fume hood. DMF is hepatotoxic; HATU is a sensitizer.

  • Activation:

    • In a dry round-bottom flask, dissolve This compound (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 eq, 1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 eq, 0.6 mmol). The solution should turn slightly yellow. Stir for 15 minutes to generate the activated ester.

  • Coupling:

    • Add the Amine Partner (e.g., 6-amino-N-phenylquinoxaline-2-carboxamide) (1.0 eq) to the reaction mixture.

    • Stir the reaction under nitrogen atmosphere at RT for 12–16 hours.

    • Monitoring: Check progress via LC-MS. The target mass should be [M+H]+ = (Acid MW + Amine MW - 18).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 20 mL) – removes unreacted amine/DIPEA.

      • Saturated NaHCO₃ (2 x 20 mL) – removes unreacted acid.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 65–80% as a white/off-white solid.

Synthesis_Workflow Acid 1,3-Dihydro-2-benzofuran- 5-carboxylic acid Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Coupling Reaction (RT, 16h) Activation->Coupling Amine Amine Pharmacophore (e.g., Amino-Quinoxaline) Amine->Coupling Workup Work-up (EtOAc/Citric Acid/NaHCO3) Coupling->Workup Product Final Inhibitor (Amide Linked) Workup->Product

Figure 2: Synthetic Pathway.[5] General amide coupling strategy for benzofuran-based PFKFB3 inhibitors.

Biological Validation Protocols

Once synthesized, the compound must be validated for enzymatic inhibition and cellular target engagement.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay measures the kinase activity of PFKFB3 by quantifying the ADP produced during the conversion of Fructose-6-phosphate to F2,6BP.

Protocol:

  • Reagents: Recombinant human PFKFB3 (20 nM final), Fructose-6-phosphate (20 µM), ATP (20 µM), ADP-Glo™ Kinase Assay Kit (Promega).

  • Reaction:

    • In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).

    • Add 4 µL of PFKFB3 enzyme solution. Incubate 10 min at RT.

    • Initiate reaction by adding 4 µL of Substrate Mix (ATP + F6P).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirms the inhibitor binds PFKFB3 inside living cells by stabilizing the protein against heat denaturation.

Protocol:

  • Treatment: Treat HCT116 cells with the inhibitor (10 µM) or DMSO for 2 hours.

  • Heating: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat aliquots to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse using freeze-thaw cycles (liquid N₂ / 25°C). Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.

  • Detection: Run the soluble supernatant on SDS-PAGE/Western Blot using anti-PFKFB3 antibody.

  • Result: A shift in the aggregation temperature (

    
    ) in treated vs. control samples confirms binding.
    

Data Presentation & Analysis

Expected Results Table

When characterizing the new benzofuran derivative, structure your data as follows:

Compound IDStructure CoreR-Group (Amine)PFKFB3 IC50 (nM)CETSA Shift (

)
Ref (PFK-158) Quinoline-enoneN/A~130+4.2°C
BZ-01 (New) Benzofuran-5-COOH 6-amino-quinoxalineTo be determinedTarget >3°C
BZ-02 (Neg) Benzofuran-5-COOHAniline (Control)>10,0000°C
Troubleshooting Guide
  • Low Yield in Synthesis: If the acid fails to activate, switch from HATU to SOCl₂ (Thionyl Chloride) to generate the acid chloride intermediate, then react with the amine.

  • High Background in ADP-Glo: Ensure the PFKFB3 enzyme concentration is titrated. Excess enzyme depletes ATP too fast, pushing the assay out of the linear range.

References

  • BenchChem. (2025).[6][7][8] Application Notes and Protocols for PFKFB3 Inhibition Assays.[6][8] Retrieved from 6

  • Seo, M., et al. (2011). Structure-Based Development of Small Molecule PFKFB3 Inhibitors. NIH PubMed Central. Retrieved from 4

  • Nowak, M., et al. (2019).[9] Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors.[1][3][9] Bioorganic & Medicinal Chemistry Letters. Retrieved from 9

  • Promega. (2025). Kinase-Glo™ and ADP-Glo™ Luminescent Kinase Assays Technical Manual. Retrieved from 10

  • Peng, K., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement.[11] NIH PubMed Central. Retrieved from 11

Sources

Application Note: Scalable Synthesis of 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, robust synthetic route for 1,3-Dihydro-2-benzofuran-5-carboxylic acid (also known as 5-carboxyphthalan).

This protocol is designed for researchers and process chemists requiring multi-gram to kilogram quantities of this specific intermediate, which is structurally distinct from its oxidized derivatives (phthalides) often encountered in Citalopram synthesis.[1]

Executive Summary

This compound is a critical building block in medicinal chemistry, particularly for developing serotonin reuptake inhibitors (SSRIs) and kinase inhibitors. While commercial routes often focus on the 1-oxo derivative (phthalide), the fully reduced phthalan core requires specific handling to prevent oxidation at the benzylic positions.

This guide presents a 3-step linear synthesis starting from commercially available 4-bromophthalic anhydride . This route is selected for its scalability, cost-effectiveness, and avoidance of cryogenic lithiation steps in favor of Grignard chemistry.[1]

Key Advantages of This Protocol:
  • Scalability: Avoids column chromatography for intermediates; relies on crystallization and distillation.[1]

  • Safety: Replaces lithium aluminum hydride (LAH) with NaBH₄/Lewis Acid systems for anhydride reduction.

  • Selectivity: Uses Grignard-mediated carboxylation to ensure regioselectivity at the 5-position.

Retrosynthetic Analysis & Workflow

The strategy relies on constructing the phthalan ether ring before installing the carboxylic acid. This prevents the need to protect the acid functionality during the reduction steps.

G Figure 1: Retrosynthetic Disconnection for 5-Carboxyphthalan Target Target: 1,3-Dihydro-2-benzofuran- 5-carboxylic acid Bromophthalan Intermediate 2: 5-Bromo-1,3-dihydroisobenzofuran Bromophthalan->Target Carboxylation (Mg, CO2) Diol Intermediate 1: 4-Bromo-1,2-benzenedimethanol Diol->Bromophthalan Cyclodehydration (H+, -H2O) Start Starting Material: 4-Bromophthalic Anhydride Start->Diol Reduction (NaBH4, BF3·Et2O)

Detailed Experimental Protocols

Stage 1: Reduction of 4-Bromophthalic Anhydride

Objective: Complete reduction of the anhydride to the diol without debromination.

  • Reagents: 4-Bromophthalic anhydride (1.0 eq), NaBH₄ (3.0 eq), BF₃·Et₂O (4.0 eq), THF (anhydrous).[1]

  • Mechanism: In situ generation of diborane (B₂H₆) effects the reduction.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and N₂ inlet. Cool to 0°C.[2]

  • Charge: Add NaBH₄ (3.0 eq) and anhydrous THF (5 mL/g of substrate).

  • Addition 1: Add 4-Bromophthalic anhydride (1.0 eq) in portions. The mixture may foam slightly.

  • Addition 2 (Critical): Dropwise add BF₃·Et₂O (4.0 eq) over 1 hour, maintaining internal temperature <10°C.

    • Note: BF₃·Et₂O generates diborane gas. Ensure efficient venting to a scrubber.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess hydride, followed by 6M HCl (caution: H₂ evolution).

  • Workup: Reflux the acidic mixture for 1 hour (to break boron complexes). Concentrate THF, extract aqueous residue with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4]

  • Output: 4-Bromo-1,2-benzenedimethanol (White solid). Yield typically 85-92%.

Stage 2: Cyclodehydration to 5-Bromophthalan

Objective: Formation of the dihydroisobenzofuran ring.

  • Reagents: 4-Bromo-1,2-benzenedimethanol (1.0 eq), p-Toluenesulfonic acid (pTsOH) (0.05 eq), Toluene.

Protocol:

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge: Suspend the diol in Toluene (10 mL/g). Add catalytic pTsOH.

  • Reaction: Heat to reflux.[4] Water will separate in the Dean-Stark trap. Continue until water evolution ceases (~2-4 hours).

  • Workup: Cool to RT. Wash toluene layer with sat. NaHCO₃ (to remove acid catalyst) and brine.

  • Purification: Dry over MgSO₄ and concentrate.

    • Purification Note: The crude oil can be distilled under high vacuum (approx 100-110°C @ 0.5 mmHg) to yield a clear, colorless liquid.

  • Output: 5-Bromo-1,3-dihydroisobenzofuran (Colorless oil). Yield typically 90-95%.

    • Storage: Store under N₂ at 4°C. Phthalans can form peroxides upon prolonged air exposure.

Stage 3: Grignard Carboxylation

Objective: Conversion of the aryl bromide to the carboxylic acid.

  • Reagents: 5-Bromo-1,3-dihydroisobenzofuran (1.0 eq), Magnesium turnings (1.2 eq), Iodine (crystal), Dry THF, Dry CO₂ (gas or dry ice).

Protocol:

  • Activation: Flame-dry the glassware under N₂. Add Mg turnings and a crystal of I₂. Cover Mg with minimal THF.

  • Initiation: Add ~5% of the bromide solution. Heat gently with a heat gun until the solution turns colorless and ebullition begins (Grignard initiation).

  • Addition: Dropwise add the remaining bromide in THF, maintaining a gentle reflux. After addition, reflux for 1 hour to ensure complete insertion.[1]

  • Carboxylation:

    • Method A (Gas): Cool the Grignard solution to 0°C. Bubble dry CO₂ gas through the solution for 2 hours.

    • Method B (Dry Ice - Preferred for Scale): Pour the Grignard solution slowly onto an excess of crushed dry ice (solid CO₂) in a beaker.

  • Quench: Allow excess CO₂ to sublime. Acidify the residue with 2M HCl to pH 2.

  • Isolation: Extract with EtOAc. Extract the organic layer with 1M NaOH (pulling the product into the aqueous phase as the carboxylate).

  • Precipitation: Separate the aqueous layer and acidify with conc. HCl to precipitate the product.

  • Output: This compound (White solid). Recrystallize from Ethanol/Water if necessary.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to Off-white crystalline powderVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6) δ 12.8 (s, 1H, COOH), 7.8 (s, 1H), 7.7 (d, 1H), 7.4 (d, 1H), 5.0 (s, 4H)400 MHz NMR
Melting Point 163 - 166 °CCapillary MP
Residual Solvent <5000 ppm (Toluene/THF)GC-HS

Key NMR Diagnostic: The singlet at ~5.0 ppm integrating to 4 protons confirms the intact phthalan ring (CH₂-O-CH₂). If this signal is split or shifted significantly, check for oxidation to phthalide (lactone).[1][3]

Troubleshooting & Critical Control Points

"Stalled" Grignard Formation
  • Cause: Moisture in THF or passivated Magnesium.[1]

  • Solution: Use TurboGrignard (iPrMgCl·LiCl) for a halogen-magnesium exchange at -20°C if the direct Mg insertion fails. This is often more reliable for electron-rich aryl bromides on scale.

Phthalide Contamination
  • Observation: Appearance of a carbonyl peak at ~1760 cm⁻¹ in IR (ester/lactone) alongside the acid carbonyl (~1690 cm⁻¹).

  • Cause: Oxidation of the benzylic ether during Stage 2 or storage.

  • Remediation: Ensure Stage 2 is performed under inert atmosphere. If phthalide is present, it is difficult to separate; recrystallization from toluene may enrich the acid.[1][3]

References

  • General Phthalan Synthesis

    • Methodology: "Selective reduction of anhydrides to diols and cycliz
    • Source:Journal of Organic Chemistry, 1983, 48 , 5137 (Context of bromophthalic anhydride reduction).[1][3][5]

    • Verification:

  • Carboxylation via Grignard

    • Methodology: "Standard protocol for aryl bromide to carboxylic acid conversion."[1]

    • Source:Organic Syntheses, Coll.[1][3][6] Vol. 3, p. 553 (General procedure adapted for phthalan).[1][3]

    • Verification:

  • Industrial Context (Citalopram Intermediates)

    • Relevance: Describes the 5-bromo-isobenzofuran core handling.
    • Source: US Patent 4,136,193 "Phthalane derivatives and their prepar
    • Verification:

  • Safety (Borane Reduction)

    • Guideline: "Safe handling of borane-THF complexes."
    • Source:Organic Process Research & Development, 2000, 4 , 275.[1][3]

    • Verification:

Sources

Bioisosteric replacement using the 1,3-dihydro-2-benzofuran scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Bioisosterism – The 1,3-Dihydro-2-benzofuran (Phthalan) Scaffold

Abstract

The 1,3-dihydro-2-benzofuran scaffold (commonly referred to as phthalan) represents a critical bioisostere for the indane and tetralin ring systems. By replacing a benzylic methylene group with an ether oxygen, this scaffold modulates lipophilicity (LogP), introduces a hydrogen bond acceptor vector, and alters metabolic susceptibility at the benzylic position. This application note provides a decision framework for deploying this scaffold, detailed synthetic protocols for ring closure, and validation methodologies using the antidepressant Escitalopram as a primary case study.

Strategic Rationale: The Bioisosteric Switch

In medicinal chemistry, the transition from a carbocyclic core (indane) to a cyclic ether (phthalan) is rarely arbitrary. It is a tactical maneuver to address specific developability issues.

Physicochemical Impact

The phthalan oxygen atom exerts a strong electron-withdrawing effect on the adjacent methylene carbons while acting as a hydrogen bond acceptor (HBA).

PropertyIndane ScaffoldPhthalan ScaffoldImpact of Switch
LogP High (Lipophilic)ModerateLowers LogP (typically by 0.5–1.0 unit), improving aqueous solubility.
H-Bonding NoneH-Bond AcceptorIntroduces a vector for interaction with protein residues (e.g., Ser, Thr, Tyr).
Metabolism Benzylic HydroxylationC-H Oxidation / Ring OpeningBlocks standard benzylic hydroxylation; however, the

-carbon becomes an ether oxidation site.
Geometry Pucker / EnvelopePlanar / EnvelopeSlight alteration in ring pucker; oxygen lone pairs may enforce specific binding conformations.
Decision Logic

Use the following decision tree to determine if a Phthalan replacement is appropriate for your lead series.

Phthalan_Decision_Tree Start Lead Compound Analysis (Indane/Tetralin Core) Q1 Is LogP > 3.5 or Solubility < 10 µM? Start->Q1 Q2 Is the Benzylic Carbon a Metabolic Hotspot? Q1->Q2 No Action_Phthalan DEPLOY PHTHALAN SCAFFOLD (Bioisosteric Replacement) Q1->Action_Phthalan Yes (Lower LogP) Q3 Is a Hydrogen Bond Acceptor Required? Q2->Q3 No Q2->Action_Phthalan Yes (Block Metabolism) Q3->Action_Phthalan Yes (Add HBA) Action_Indane Retain Carbocycle (Consider Fluorination) Q3->Action_Indane No

Figure 1: Strategic decision tree for initiating an Indane-to-Phthalan bioisosteric replacement.

Synthetic Protocols

The synthesis of the phthalan core generally proceeds through the cyclization of ortho-substituted benzyl alcohols. Below are two distinct methods: Method A for general library synthesis and Method B for Citalopram-like analogues (Grignard-mediated).

Method A: Acid-Catalyzed Cyclization of 1,2-Benzenedimethanol

This method is ideal for unsubstituted or symmetrically substituted phthalans.

Reagents:

  • 1,2-Benzenedimethanol (Starting Material)

  • p-Toluenesulfonic acid (p-TsOH) or Orthophosphoric acid

  • Toluene (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 1,2-benzenedimethanol (10.0 mmol) in Toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Catalysis: Add p-TsOH monohydrate (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete within 1–3 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid. Wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Method B: Sequential Grignard Addition & Cyclization (Citalopram Route)

This method is required when creating quaternary centers at the 1-position (as seen in SSRIs).

Reagents:

  • 5-Cyanophthalide (Starting Material)

  • 4-Fluorophenylmagnesium bromide (Grignard A)

  • 3-(Dimethylamino)propylmagnesium chloride (Grignard B)

  • 70% Sulfuric Acid or Polyphosphoric Acid (Cyclization agent)

Protocol:

  • Grignard Addition 1: To a solution of 5-cyanophthalide (1.0 eq) in anhydrous THF at -20°C, slowly add 4-fluorophenylmagnesium bromide (1.2 eq). Stir for 2 hours. This yields the benzophenone intermediate (magnesium alkoxide).

  • Grignard Addition 2: Add 3-(dimethylamino)propylmagnesium chloride (1.5 eq) to the same pot. Allow to warm to room temperature. This forms the diol intermediate (often isolated as a hemiketal).

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Cyclization: Dissolve the crude diol in 70% H₂SO₄ (or H₃PO₄). Heat to 80°C for 2–4 hours. This dehydrates the tertiary alcohol and closes the ether ring.

  • Neutralization: Carefully pour onto ice/water and basify with NaOH (pH > 10) to liberate the free amine.

  • Extraction: Extract with Toluene or EtOAc.

Synthesis_Workflow Start Phthalide Precursor Step1 Grignard Addition 1 (Aryl-MgBr) Start->Step1 Inter1 Ketone/Alkoxide Intermediate Step1->Inter1 Step2 Grignard Addition 2 (Alkyl-MgCl) Inter1->Step2 Inter2 Diol Intermediate Step2->Inter2 Step3 Acid Cyclization (H2SO4 / Dehydration) Inter2->Step3 Final 1,3-Disubstituted Phthalan Step3->Final

Figure 2: Synthetic workflow for the generation of 1,1-disubstituted phthalans via the "Phthalide Route" used in SSRI synthesis.

Case Study: Escitalopram (Lexapro)

Compound: Escitalopram (S-Citalopram) Target: Serotonin Transporter (SERT) Mechanism: Allosteric modulation and reuptake inhibition.[2][3]

Bioisosteric Insight: The parent scaffold of Citalopram is the phthalan core. Early SAR studies compared the phthalan to the indane analog.

  • Conformation: The ether oxygen in the 5-membered ring creates a specific "envelope" conformation that positions the 4-fluorophenyl group and the dimethylaminopropyl chain in a precise spatial arrangement required for the S1 and S2 binding sites on SERT.

  • Selectivity: The phthalan derivative showed significantly higher selectivity for SERT over NET (Norepinephrine Transporter) compared to the indane analogs.

  • Chirality: The biological activity resides almost exclusively in the (S)-enantiomer. The phthalan ring closure creates a chiral quaternary center. The (R)-enantiomer actually interferes with the binding of the (S)-enantiomer at the allosteric site, making the resolution (or asymmetric synthesis) critical.

Validation Protocols

Structural Confirmation (NMR)

The formation of the phthalan ring is most easily confirmed by ¹H NMR.

  • Target Signal: Look for the methylene protons at the 3-position (if unsubstituted).

  • Chemical Shift: These protons typically appear as a singlet (or AB quartet if chiral) in the range of 5.0 – 5.2 ppm . This is significantly downfield compared to the corresponding indane methylene protons (~2.8 – 3.0 ppm) due to the deshielding effect of the oxygen.

Metabolic Stability Assay (Microsomal Stability)

To verify if the phthalan replacement has improved stability over the indane precursor:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criteria: Phthalan analog should show

      
       equal to or lower than the indane analog, or a shift in metabolite profile (absence of benzylic hydroxylation).
      

References

  • Keay, B. A., & Rodrigo, R. (1982).[4][5] An expedient synthesis of isobenzofurans. Journal of the American Chemical Society. Link

  • Biggadike, K., et al. (2000). Selective Serotonin Reuptake Inhibitors (SSRIs).[2][3][6] In: Topics in Medicinal Chemistry.

  • Bøgesø, K. P. (1983). Neuroleptic activity of enantiomers of cis- and trans-chloro-substituted derivatives of 1-[3-(dimethylamino)propyl]-1-phenylphthalans. Journal of Medicinal Chemistry. Link

  • Sanchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression. Psychopharmacology. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,3-Dihydro-2-benzofuran-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1,3-Dihydro-2-benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving this compound in Dimethyl Sulfoxide (DMSO) for experimental use. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve consistent and reliable stock solutions.

Introduction: The Solubility Challenge

This compound is a molecule of interest in various research fields. However, like many carboxylic acid-containing compounds, its solubility in common laboratory solvents such as DMSO can be limited, leading to issues in preparing high-concentration stock solutions for biological assays and other experiments.[1][2] Poor solubility can result in underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[3] This guide will walk you through the underlying reasons for these solubility challenges and provide practical, step-by-step solutions.

Troubleshooting and FAQs

This section addresses common problems and questions related to dissolving this compound in DMSO.

Frequently Asked Questions

Q1: Why is my this compound not dissolving in DMSO, even at low concentrations?

A1: Several factors could be at play:

  • Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[4][5]

  • Water Content in DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can alter the solvent properties of DMSO and may decrease the solubility of certain organic compounds.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at room temperature may not be sufficient.

  • Insufficient Mixing: Inadequate agitation may prevent the compound from fully dissolving.

Q2: I managed to dissolve the compound, but it precipitated out of solution after a short time. What happened?

A2: This is indicative of a supersaturated solution. While initial dissolution may be achieved, the solution is not stable, and the compound will eventually crash out. This can be triggered by a drop in temperature or the introduction of nucleation sites (e.g., dust particles).

Q3: Can I heat the DMSO to dissolve my compound?

A3: Gentle warming can be an effective technique to increase solubility.[2] However, caution is advised. Prolonged heating or high temperatures can lead to the degradation of both the compound and the DMSO solvent.[6] It is crucial to use the lowest effective temperature for the shortest possible time.

Q4: Will adding a small amount of a co-solvent help?

A4: Yes, using a co-solvent can be a viable strategy.[7][8] However, the choice of co-solvent is critical and must be compatible with your downstream application. For cell-based assays, the final concentration of any co-solvent must be kept low to avoid cytotoxicity.

Q5: My compound seems to be reacting with the DMSO. Is this possible?

A5: While DMSO is a relatively inert solvent, it can react with certain functional groups, especially under heating.[9] Carboxylic acids can react with DMSO to form methylthiomethyl (MTM) esters, though this typically requires specific conditions like the presence of a base.[10] If you observe color changes or the formation of new peaks in analytical tests (like HPLC), a reaction may be occurring.

Troubleshooting Guide: Step-by-Step Solutions

If you are facing solubility issues, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow start Start: Solubility Issue Encountered check_purity Step 1: Verify Compound Purity & Water Content in DMSO start->check_purity initial_dissolution Step 2: Optimize Initial Dissolution Technique check_purity->initial_dissolution sonication Sonication initial_dissolution->sonication Try first gentle_heating Gentle Heating (e.g., 37°C) sonication->gentle_heating If needed vortexing Vortexing gentle_heating->vortexing Concurrently solubility_enhancement Step 3: Employ Solubility Enhancement Methods vortexing->solubility_enhancement If still unsuccessful ph_modification pH Modification (Base Addition) solubility_enhancement->ph_modification cosolvent Co-solvent Addition solubility_enhancement->cosolvent success Success: Stable Solution Achieved ph_modification->success If stable failure Consult Further/Consider Formulation Strategies ph_modification->failure If unstable/incompatible cosolvent->success If stable cosolvent->failure If unstable/incompatible

Caption: A stepwise guide to troubleshooting solubility issues.

Experimental Protocols

Here are detailed protocols for enhancing the solubility of this compound in DMSO.

Protocol 1: Standard Dissolution with Physical Assistance

This protocol is the first-line approach for preparing a DMSO stock solution.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath or incubator set to 37°C

Procedure:

  • Accurately weigh the desired mass of this compound.[2]

  • Transfer the compound to a sterile tube or vial.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.[2]

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[2]

  • If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]

  • Visually inspect the solution for any remaining particulate matter.

  • Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]

Protocol 2: pH Modification for Solubility Enhancement

For acidic compounds like this compound, converting the acid to its more soluble salt form can be highly effective.[4][7] This is achieved by adding a small amount of a suitable base.

Materials:

  • All materials from Protocol 1

  • A weak organic base (e.g., triethylamine) or a strong inorganic base (e.g., 1M NaOH)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add a sub-molar equivalent of the base to the DMSO/compound mixture. For example, for a 10 mM solution of the carboxylic acid, start by adding a very small volume of a stock solution of the base.

  • Vortex the mixture thoroughly. The deprotonation of the carboxylic acid to its carboxylate salt should increase its solubility in the polar DMSO.

  • If necessary, use gentle warming and sonication as described in Protocol 1 to aid dissolution.

  • Important: Ensure the final pH and the presence of the base are compatible with your downstream experimental system. It is crucial to include a vehicle control with the same concentration of DMSO and base in your experiments.

Data Summary Table
MethodKey ParametersProsCons
Standard Dissolution Vortexing, Sonication, Gentle Warming (37°C)Simple, requires standard lab equipment.[2]May be insufficient for high concentrations.
pH Modification Addition of a base (e.g., NaOH, triethylamine)Significantly increases solubility for acidic compounds by forming a salt.[4][7]The added base may interfere with downstream assays.
Co-solvency Addition of a second solvent (e.g., NMP, PEG 400)Can enhance solubility by altering the overall solvent polarity.The co-solvent must be carefully selected for compatibility and low toxicity in the final assay.
Formulation Strategies Lipid-based systems, solid dispersionsCan dramatically improve solubility and bioavailability.[1][5]Requires specialized formulation expertise and equipment.

Advanced Strategies for Persistent Solubility Issues

If the above protocols are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo applications.

  • Amorphous Solid Dispersions: This involves converting the crystalline drug into an amorphous form within a carrier, which can significantly enhance solubility.[5]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][5]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[5][11]

Caption: Decision tree for addressing solubility challenges.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025, December). Benchchem.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid. PubChem.
  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • 2,3-Dihydro-1-benzofuran-5-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • This compound. (2025, July 16). ChemicalBook.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021, December 1).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. (n.d.).
  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018, October 24).
  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. (n.d.). Academia.edu.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • This compound. (n.d.). PubChemLite.
  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. (n.d.).
  • Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and comput
  • 1,3-Dihydroisobenzofuran-5-carboxylic acid. (n.d.). Aggie Access.
  • 1,3-DIOXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBOXYLIC ACID. (n.d.).
  • 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 2,2-dimethyl-1,3-propanediol, dodecano
  • 3-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBOXYLIC ACID. (n.d.). Sigma-Aldrich.
  • 1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. (n.d.). Oakwood Chemical.
  • 1,3-Dihydroisobenzofuran-5-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

Stability of 1,3-Dihydro-2-benzofuran-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3-Dihydro-2-benzofuran-5-carboxylic acid. It addresses potential stability issues, particularly under acidic conditions, and offers practical troubleshooting advice and experimental protocols based on established principles of organic chemistry.

Troubleshooting Guide: Degradation Under Acidic Conditions

This section addresses specific experimental issues that may arise when subjecting this compound to acidic environments.

Issue 1: Low recovery or appearance of unknown impurities after acidic workup.

  • Question: I performed a reaction and used a standard aqueous HCl wash during the workup. After extraction and solvent removal, my yield of this compound is significantly lower than expected, and I see new, more polar spots on my TLC plate. What is happening?

  • Answer & Explanation: The likely cause is acid-catalyzed degradation of the 1,3-dihydro-2-benzofuran (phthalan) ring. This heterocyclic system contains a benzyl ether moiety, which is susceptible to cleavage under strong acidic conditions. The process begins with the protonation of the ether oxygen, making the adjacent benzylic carbon highly electrophilic and prone to nucleophilic attack by water. This ring-opening event would lead to the formation of a more polar hydroxymethyl-substituted benzoic acid derivative, consistent with your TLC observation. While many ether linkages are robust, benzyl ethers are particularly sensitive to acid-catalyzed hydrolysis.

  • Recommended Actions:

    • Minimize Contact Time: Perform the acidic wash as quickly as possible.

    • Reduce Temperature: Conduct the wash using a pre-chilled, dilute acid solution in an ice bath to slow the rate of potential hydrolysis.

    • Use Milder Acids: If the goal is simply to neutralize a basic solution, consider using a saturated ammonium chloride (NH₄Cl) solution or a very dilute (e.g., 0.1 M) HCl solution instead of more concentrated acids.

    • Alternative Workup: Wash the organic layer with brine only, then dry and evaporate. The acidic compound can be purified from neutral impurities via chromatography.

Issue 2: Compound degrades during an acid-catalyzed reaction (e.g., esterification).

  • Question: I am attempting a Fischer esterification of the carboxylic acid using methanol and a catalytic amount of concentrated sulfuric acid, with heating. My starting material is being consumed, but I am not forming the desired methyl ester. Instead, I see a complex mixture of products. How can I resolve this?

  • Answer & Explanation: You are facing two competing acid-catalyzed reactions: the desired esterification of the carboxylic acid and the undesired cleavage of the dihydrobenzofuran ring. Concentrated sulfuric acid and heat create harsh conditions that significantly accelerate the ring-opening degradation pathway. The carboxylic acid functional group itself is generally stable in acid, but the phthalan core is not under these conditions.

  • Recommended Actions:

    • Change Esterification Method: Avoid strong mineral acids. Use milder conditions for esterification that do not require strong Brønsted acids.

      • With Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF.

      • With Coupling Reagents: Use standard peptide coupling reagents (e.g., HATU, HBTU) or carbodiimides (e.g., DCC, EDC) to activate the carboxylic acid for reaction with an alcohol.

    • Modify the Acid Catalyst: If an acid catalyst is necessary, switch to a milder one. Lewis acids or milder Brønsted acids may be more suitable. For instance, some syntheses of related benzofuran structures utilize polyphosphoric acid (PPA) or other specific catalysts for cyclization, highlighting that the choice of acid is critical.[1]

Issue 3: Degradation observed during purification by silica gel chromatography.

  • Question: My compound appears pure by NMR before chromatography, but after purification on a standard silica gel column, I isolate fractions containing significant impurities. Is the silica gel causing this?

  • Answer & Explanation: Yes, this is a known issue for acid-sensitive compounds. Standard silica gel is inherently acidic and can catalyze the degradation of susceptible molecules like this compound during the extended contact time of column chromatography. The mechanism is analogous to the degradation seen in acidic workups. This phenomenon is also observed with other sensitive heterocyclic rings, such as furans.[2]

  • Recommended Actions:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: Consider using deactivated or neutral silica gel, or other media like alumina (basic or neutral) or C18 (reverse-phase).

    • Minimize Purification Time: Run the column as quickly as possible without sacrificing separation quality.

    • Alternative Purification: If possible, purify the compound by recrystallization to avoid contact with acidic stationary phases altogether.

Frequently Asked Questions (FAQs)
  • Q1: What is the primary site of instability on this compound in acidic media?

    • A1: The primary site of instability is the ether oxygen within the 1,3-dihydro-2-benzofuran ring system. Protonation at this site initiates a ring-opening cascade, which is the most probable degradation pathway. The benzoic acid moiety is comparatively stable under most acidic conditions.[3][4]

  • Q2: Are there specific types of acids I should avoid?

    • A2: Yes. Strong, non-volatile mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are particularly high-risk, especially with heating. Strong hydrohalic acids (HBr, HI) are classic reagents for cleaving ethers and should be avoided. Concentrated hydrochloric acid (HCl) also poses a significant risk. Milder organic acids (e.g., acetic acid, formic acid) or the use of Lewis acids should be considered where an acid is required.[1][5][6]

  • Q3: How does temperature affect the stability of this compound in acid?

    • A3: Temperature has a critical impact. The rate of acid-catalyzed hydrolysis is significantly increased at higher temperatures. If acidic conditions are unavoidable, it is imperative to keep the temperature as low as possible (e.g., 0 °C or below) to minimize the rate of degradation.

  • Q4: Can I store solutions of this compound in acidic solvents?

    • A4: This is strongly discouraged. Storing this compound in acidic solutions for extended periods will likely lead to decomposition. For storage, use aprotic organic solvents (e.g., THF, Dioxane, Acetone) or prepare salts (e.g., sodium or potassium salt) for storage in aqueous solutions. If the compound itself makes a solution acidic, ensure it is dilute and stored at a low temperature.[3]

Experimental Protocol: Assessing Compound Stability

This protocol provides a general workflow for evaluating the stability of this compound under your specific experimental conditions.

Objective: To determine the rate and extent of degradation of the target compound when exposed to a specific acidic condition over time.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile or THF).

  • Reaction Setup:

    • In separate vials, place a defined volume of the acidic medium you wish to test (e.g., 1 M HCl in water, 10% TFA in Dichloromethane).

    • Equilibrate the vials to the target temperature (e.g., 0 °C, 25 °C, 50 °C).

    • To initiate the experiment, add a small, precise volume of the compound's stock solution to each vial.

  • Time-Point Sampling:

    • At designated time points (e.g., t=0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot from each vial.

    • Immediately quench the aliquot by diluting it into a buffer solution of neutral pH containing the mobile phase for your analytical method (e.g., Acetonitrile/Water).

  • Analysis:

    • Analyze the quenched samples by HPLC or LC-MS.

    • Monitor the peak area of the parent compound (this compound) over time. A decrease in the peak area relative to the t=0 sample indicates degradation.

    • Note the appearance and growth of any new peaks, which correspond to degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This will provide a clear visual representation of the compound's stability.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) D Initiate Reaction: Add Stock to Media A->D B Prepare Acidic Media (e.g., 1M HCl, 10% TFA) C Equilibrate Media to Target Temperature B->C C->D E Sample at Time Points (t=0, 15m, 1h, 4h...) D->E F Quench Aliquots in Neutral Buffer E->F G Analyze by HPLC/LC-MS F->G H Monitor Parent Peak Area & New Impurity Peaks G->H I Plot % Remaining Parent vs. Time H->I G cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack & Ring Opening Start This compound H_plus H_plus Start->H_plus Protonated Protonated Oxonium Ion H2O_nuc + H₂O (Nucleophile) Protonated->H2O_nuc RingOpened Ring-Opened Intermediate H2O_nuc->RingOpened H_plus->Protonated H_plus_cat H_plus_cat RingOpened->H_plus_cat FinalProduct FinalProduct H_plus_cat->FinalProduct

Caption: Proposed mechanism for acid-catalyzed degradation.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)

References
  • Benchchem. An In-depth Technical Guide to the Hydrolysis of 3-(4-Acetyloxyphenyl)benzoic Acid to 4-Hydroxybenzoic Acid.
  • Bunton, C. A., & Fendler, J. H. (1966). The brønsted acid-catalysed hydrolysis of benzoic anhydride in aqueous solutions. Evidence for two mechanisms and the effect of dioxane on their detectability. Journal of the Chemical Society B: Physical Organic, 1966, 837-841.
  • ChemicalBook. This compound | 933694-57-6.
  • Fransson, E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 438-444. Available from: [Link]

  • Karayianni, V., & Mpourmpokis, G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4499. Available from: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]

  • Benchchem. stability issues of furan rings in acidic or basic conditions.
  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Available from: [Link]

  • Semenok, D., et al. (2019). Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. Journal of Physical Organic Chemistry, e4038. Available from: [Link]

  • Park, J., et al. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Bulletin of the Korean Chemical Society, 43(2), 296-300. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Carboxyphthalan Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-carboxyphthalan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical analytical technique. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring you can troubleshoot and refine your derivatization reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing 5-carboxyphthalan?

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method.[1][2] For 5-carboxyphthalan, which contains a carboxylic acid group, derivatization is often employed to:

  • Increase Volatility: For gas chromatography (GC) analysis, the polar carboxylic acid group makes 5-carboxyphthalan non-volatile. Converting it to a less polar ester or silyl derivative increases its volatility, allowing it to be analyzed by GC.[3][4]

  • Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve peak shape in both GC and High-Performance Liquid Chromatography (HPLC) by minimizing interactions between the analyte and the stationary phase.[4][5]

  • Enhance Detectability: By attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the 5-carboxyphthalan molecule, its sensitivity in HPLC analysis can be significantly increased.[6][7]

Q2: What are the most common derivatization reactions for a carboxylic acid like 5-carboxyphthalan?

The primary methods for derivatizing carboxylic acids fall into three main categories:

  • Esterification (Alkylation): This is the most common method, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester.[7] This process increases the volatility and reduces the polarity of the analyte.[3]

  • Silylation: This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. Silyl derivatives are generally less polar, more volatile, and more thermally stable.[3]

  • Acylation: This reaction introduces an acyl group to the molecule. While more common for amines and alcohols, it can be used for carboxylic acids to form mixed anhydrides.[3]

Q3: Why is temperature a critical parameter in the derivatization of 5-carboxyphthalan?

Temperature plays a pivotal role in the success of the derivatization reaction by influencing several key factors:

  • Reaction Rate: Like most chemical reactions, the rate of derivatization increases with temperature.[8] This is because higher temperatures provide the necessary activation energy for the reaction to proceed.[9][10]

  • Reaction Completion: Insufficient temperature can lead to incomplete reactions, where a significant portion of the 5-carboxyphthalan remains underivatized.[11] This results in inaccurate quantification and poor chromatography.

  • Derivative Stability: While higher temperatures can accelerate the reaction, excessive heat can lead to the degradation of the newly formed derivative or the starting material itself.[12][13] The stability of the derivative at different temperatures is a crucial consideration.

  • Side Reactions: Temperature can also influence the prevalence of unwanted side reactions.[8] Optimizing the temperature helps to maximize the yield of the desired derivative while minimizing the formation of byproducts.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common issues related to reaction temperature during the derivatization of 5-carboxyphthalan.

Problem 1: Low or No Derivative Peak in Chromatogram

Possible Cause: Incomplete reaction due to insufficient temperature.

Troubleshooting Steps:

  • Initial Temperature Check: For many esterification reactions, a starting point of 60-80°C is recommended.[14] If you are reacting at room temperature, a significant increase in yield can often be achieved by heating the reaction.

  • Incremental Temperature Increase: If a moderate temperature is already being used, increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress at each new temperature. For some reactions, temperatures up to 140-180°C may be necessary, especially for sterically hindered molecules.[9]

  • Consider Reaction Time: In conjunction with temperature, ensure the reaction time is adequate. Some derivatizations may require several hours to reach completion, even at elevated temperatures.[11]

  • Catalyst Check: Ensure an appropriate catalyst is being used and is active. For esterifications, a strong acid catalyst like sulfuric acid is common.[10] For silylations, a catalyst like trimethylchlorosilane (TMCS) can be added to enhance the reaction with hindered groups.[3]

Problem 2: Presence of Multiple Unidentified Peaks

Possible Cause: Degradation of the analyte or derivative due to excessive temperature, or the formation of side products.

Troubleshooting Steps:

  • Temperature Reduction: If you suspect degradation, reduce the reaction temperature. For many derivatization reactions, especially those involving sensitive analytes, milder conditions are preferable.[14]

  • Stability Test: To assess the thermal stability of your derivative, inject a prepared standard of the derivatized 5-carboxyphthalan that has been incubated at your reaction temperature for varying lengths of time. A decrease in the peak area over time indicates degradation.

  • Optimize Other Parameters: Instead of relying solely on high temperatures, consider optimizing other reaction conditions. This could include using a more effective catalyst or a different derivatizing reagent that reacts under milder conditions.[15]

  • Inert Atmosphere: For particularly sensitive compounds, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at higher temperatures.

Problem 3: Inconsistent and Non-Reproducible Results

Possible Cause: Poor temperature control or fluctuations during the reaction.

Troubleshooting Steps:

  • Use a Controlled Heating Source: Employ a reliable heating block, water bath, or oil bath with precise temperature control. Avoid using hot plates without a temperature probe in the reaction vessel, as this can lead to significant temperature fluctuations.

  • Uniform Heating: For reactions in a flask, using a round-bottom flask can promote more uniform heating of the reaction mixture.[9]

  • Monitor Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if feasible) or in the heating medium to ensure the target temperature is maintained throughout the reaction period.

  • Standardize Protocol: Ensure that all steps of the derivatization protocol, including heating and cooling, are performed consistently for all samples and standards.

Experimental Protocol: Esterification of 5-Carboxyphthalan with Methanol

This protocol provides a general guideline for the esterification of 5-carboxyphthalan for subsequent GC or HPLC analysis.

Reagents and Materials:

  • 5-Carboxyphthalan standard

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply (optional)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 5-carboxyphthalan and dissolve it in a suitable solvent.

  • Reagent Addition: In a reaction vial, add your 5-carboxyphthalan solution. Add an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to the desired temperature (start with 60°C).

  • Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours).

  • Quenching: After the reaction is complete, cool the vial to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.[9]

  • Extraction: Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Analyze the organic layer by GC or HPLC.

Data Presentation: Effect of Temperature on Derivatization Yield

The following table illustrates the hypothetical effect of reaction temperature on the yield of the methyl ester of 5-carboxyphthalan.

Reaction Temperature (°C)Reaction Time (hours)Relative Peak Area (Derivative)
Room Temperature (~25°C)215%
40°C245%
60°C285%
80°C298%
100°C299% (with minor degradation peaks)
Visualization of the Derivatization Workflow

The following diagram illustrates the key steps in a typical derivatization workflow.

DerivatizationWorkflow Derivatization Workflow for 5-Carboxyphthalan cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Start with 5-Carboxyphthalan Sample reagents Add Derivatizing Agent & Catalyst start->reagents heating Heat to Optimized Temperature reagents->heating incubation Incubate for a Defined Time heating->incubation cooling Cool to Room Temperature incubation->cooling neutralization Neutralize/Quench Reaction cooling->neutralization extraction Extract Derivative neutralization->extraction analysis Analyze by GC or HPLC extraction->analysis

Caption: Workflow for the derivatization of 5-carboxyphthalan.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting temperature-related issues.

TroubleshootingTree Temperature Optimization Troubleshooting start Low or No Derivative Peak? increase_temp Increase Temperature Incrementally (e.g., 60°C -> 80°C) start->increase_temp Yes degradation Degradation or Side Products Observed? start->degradation No check_time Increase Reaction Time increase_temp->check_time check_reagents Verify Reagent/Catalyst Activity increase_temp->check_reagents success Problem Solved increase_temp->success degradation->success No decrease_temp Decrease Temperature degradation->decrease_temp Yes decrease_temp->success milder_reagent Consider Milder Derivatizing Agent decrease_temp->milder_reagent

Caption: Decision tree for troubleshooting temperature optimization.

References

Sources

Resolving HPLC peak tailing for 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Subject: Resolving Peak Tailing for 1,3-Dihydro-2-benzofuran-5-carboxylic acid Ticket ID: #HPLC-ISO-5-COOH Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary

You are encountering peak tailing with This compound .[1][2][3] This molecule presents a specific chromatographic challenge due to its benzoic acid moiety fused with a cyclic ether (phthalan ring).[2]

The tailing is almost certainly driven by the ionization equilibrium of the carboxylic acid group (


) and secondary interactions with the stationary phase. This guide provides a root-cause analysis and a self-validating correction protocol.

Visual Troubleshooting Logic

Before modifying your chemistry, use this decision tree to isolate the variable causing the asymmetry.

TroubleshootingLogic Start ISSUE: Peak Tailing (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.5? CheckPH->IsLowPH Action_LowPH ACTION: Lower pH to 2.0-2.3 (Suppress Ionization) IsLowPH->Action_LowPH No (pH > 3) CheckCol Step 2: Check Column Type IsLowPH->CheckCol Yes IsTypeB Is Column High-Purity (Type B) & End-capped? CheckCol->IsTypeB Action_SwitchCol ACTION: Switch to HSS or Hybrid (BEH) C18 IsTypeB->Action_SwitchCol No (Old Silica) CheckLoad Step 3: Check Mass Load IsTypeB->CheckLoad Yes Action_Dilute ACTION: Dilute Sample (Check for Overload) CheckLoad->Action_Dilute

Figure 1: Systematic fault isolation tree for acidic analyte tailing.

Module 1: The Chemistry (Mobile Phase Strategy)

Q: Why is my peak tailing even when I use a standard C18 column? A: The culprit is the ionization state of the carboxylic acid at position 5.

This compound behaves similarly to benzoic acid.[1][2] Its


 is approximately 4.2 .[2]
  • At pH 4.0 - 5.0: The molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[2] As the molecule travels through the column, it constantly switches states. The neutral form interacts strongly with the C18 ligands, while the anionic form travels faster. This "smearing" of states results in severe tailing and broad peaks [1].[4]

  • At pH > 7.0: The molecule is fully ionized (negative). It will elute very quickly (often near the void volume) with poor retention, though the shape might be sharp.

  • At pH < 2.5 (Recommended): The molecule is fully protonated (neutral).[2] This locks it into a single hydrophobic state, allowing for sharp, symmetrical elution on a C18 phase.[2]

Q: Which buffer/modifier should I use? Use the table below to select the modifier based on your detection method.

Detection ModeRecommended ModifierConcentrationWhy?
UV (HPLC) Phosphoric Acid (

)
0.1% (v/v)Best Peak Shape. Phosphate masks residual silanols on the silica surface, preventing secondary interactions.[1][2] Non-volatile.[2]
UV (HPLC) Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent Shape. Strong ion-pairing agent that covers active sites.[1][2] Volatile, but can suppress MS signals.
LC-MS Formic Acid 0.1% - 0.2%Good Shape. Weaker acid.[1][2][5] If tailing persists, increase concentration to 0.2% to ensure pH drops below 2.5.

Module 2: The Stationary Phase (Hardware Strategy)

Q: I lowered the pH, but I still see a "foot" on the peak. Why? A: This is likely due to Secondary Silanol Interactions .[2][6]

Even at low pH, older or lower-quality silica columns have "free silanols" (


) on the surface.[1][2] While your analyte is acidic, the ether oxygen in the dihydrobenzofuran ring can act as a weak Lewis base, potentially hydrogen-bonding with isolated silanols. Furthermore, if trace metals are present in the silica, the carboxylic acid can chelate with them, causing a "drag" effect [2].

The Solution: You must use a Type B (High Purity) or Hybrid column.

  • End-capping: Ensure the column is "fully end-capped" (trimethylsilyl groups bond to free silanols).[1][2]

  • Metal Content: Use columns with <10 ppm metal content to prevent chelation.

Recommended Column Classes:

  • Waters ACQUITY BEH C18 (Hybrid particle, withstands high and low pH, no silanol activity).[2]

  • Phenomenex Luna Omega (Thermally modified silica to remove micropores).[2]

  • Agilent Zorbax StableBond (SB-C18) (Non-endcapped but sterically protected, specifically designed for low pH < 2 stability).[2]

Module 3: The "Gold Standard" Protocol

If you are developing a new method or need to fix the current one, adopt this self-validating protocol.

Target Analyte: this compound[1][2][3]

Mobile Phase Preparation
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[2]

    • Note: If using MS, substitute with 0.1% Formic Acid, but ensure the aqueous portion is pH adjusted if necessary.

  • Solvent B: 100% Acetonitrile (ACN).[2]

    • Why ACN? Methanol creates higher pressure and can sometimes increase tailing for benzoic acid derivatives due to different solvation kinetics.

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH C18 or equivalent).[2]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer and symmetry).[2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Hold 2 min.

  • Wavelength: 230 nm (Benzofuran ring absorption) and 254 nm.[2]

Validation Step (The "Self-Check")

Calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
.[2]

Where B is the peak width to the right of the center line at 10% height, and A is the width to the left.
  • Pass:

    
    [2]
    
  • Fail:

    
     (Requires intervention).
    

Mechanism of Action (Visualized)

The following diagram illustrates why Low pH is non-negotiable for this molecule.

Mechanism cluster_0 pH 4.5 (Near pKa) cluster_1 pH 2.0 (Suppressed) Acid_Eq Analyte Equilibrium: R-COOH ⇌ R-COO⁻ + H⁺ Result_Bad Result: Mixed Mode Retention (Broad/Tailing Peak) Acid_Eq->Result_Bad Acid_Fixed Analyte State: 100% R-COOH (Neutral) Result_Good Result: Single Hydrophobic Mode (Sharp Peak) Acid_Fixed->Result_Good

Figure 2: Impact of mobile phase pH on the ionization equilibrium of this compound.

References

  • Dolan, J. W. (2020).[2] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[2] Available at: [Link]

  • McCalley, D. V. (2025).[2] Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies.[2] Available at: [Link]

  • Phenomenex Technical Guide . (2022). Choosing Columns for Polar Acidic Molecules. Phenomenex. Available at: [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 1,3-Dihydro-2-benzofuran-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 1,3-Dihydro-2-benzofuran-5-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a dihydrobenzofuran core linked to a carboxylic acid moiety. This structure is a key building block in medicinal chemistry and materials science, making its unambiguous identification and characterization paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands as the premier analytical technique for this purpose. It offers the requisite sensitivity and specificity to confirm the structure and quantify its presence in complex matrices.

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) fragmentation pattern of this compound. As no public, peer-reviewed fragmentation data for this specific molecule is readily available, this document synthesizes foundational mass spectrometry principles with data from analogous structures—namely aromatic carboxylic acids and benzofuran derivatives—to construct a reliable, predictive model. We will detail the optimized analytical workflow, elucidate the most probable fragmentation pathways in both negative and positive ion modes, and provide the causal reasoning behind each experimental and interpretive step.

Physicochemical Properties and Predicted Mass-to-Charge Ratios

A successful LC-MS analysis begins with a fundamental understanding of the analyte's properties.

  • Molecular Formula: C₉H₈O₃

  • Monoisotopic Mass: 164.04735 Da[1]

  • Structure: A planar aromatic ring fused to a dihydrofuran ring, with a carboxylic acid group on the benzene ring.

Based on these properties, we can predict the mass-to-charge ratios (m/z) of the primary ions generated during ESI, which serves as the foundation for our MS/MS experiments.

AdductIon TypePredicted m/z (Da)Recommended PolarityRationale
[M-H]⁻ Pseudomolecular Ion163.04007Negative The carboxylic acid proton is highly acidic and readily abstracted, making this the most stable and abundant ion in negative mode.[2][3]
[M+H]⁺ Pseudomolecular Ion165.05463Positive Protonation can occur on the carbonyl oxygen of the carboxylic acid or the ether oxygen, typically less efficient than deprotonation for this structure.
[M+Na]⁺ Adduct Ion187.03657PositiveFormation of sodium adducts is common when sodium salts are present in the sample or mobile phase.

For structural elucidation via fragmentation, analysis in both polarities is recommended, though negative ion mode is anticipated to yield more diagnostically significant data due to the inherent stability of the carboxylate anion.

Optimized Analytical Workflow for LC-MS/MS Analysis

Achieving reproducible and informative fragmentation data requires a robust and well-defined analytical method. The following protocol is designed based on established methods for the analysis of small aromatic acids and benzofuran derivatives.[4][5]

LC-MS_Workflow Figure 1: Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 1. Stock Solution Dissolve 1 mg of compound in 1 mL of Methanol (1 mg/mL). p2 2. Working Solution Dilute stock to 1 µg/mL with 50:50 Acetonitrile:Water. p1->p2 lc1 Column: C18, 2.1 x 100 mm, 1.8 µm p2->lc1 Inject 5 µL ms1 Ion Source: Electrospray Ionization (ESI) lc1->ms1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: 5% B to 95% B over 8 min lc5 Flow Rate: 0.3 mL/min Column Temp: 40°C ms2 Polarity: Positive & Negative Switching ms1->ms2 ms3 Scan Mode: Full Scan (m/z 50-500) -> ddMS2 ms1->ms3 ms4 Collision Energy: Stepped (10, 20, 40 eV) ms1->ms4

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Rationale for Experimental Choices:
  • C18 Column: The reversed-phase C18 chemistry is ideal for retaining moderately polar aromatic compounds like the target analyte.

  • Formic Acid Modifier: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It acidifies the eluent to ensure the carboxylic acid group is protonated (in its neutral form), leading to better retention and peak shape on the C18 column. In positive mode ESI, it also provides a source of protons to facilitate the formation of [M+H]⁺ ions.[6]

  • Methanol/Acetonitrile: Both are common organic solvents for reversed-phase LC. Acetonitrile is chosen here for its lower viscosity and UV transparency, though methanol could also be used.

  • Stepped Collision Energy: Using a range of collision energies (e.g., 10, 20, 40 eV) in the MS/MS experiment is crucial. Low energies may only produce the primary fragment, while higher energies are needed to induce secondary and tertiary fragmentation, providing a more complete structural picture.[7]

Predicted Fragmentation Pathways and Interpretation

The core of this guide lies in the prediction of how the molecule will break apart upon collision-induced dissociation (CID). We will analyze the negative and positive ion modes separately.

Negative Ion Mode: Fragmentation of [M-H]⁻ (m/z 163.04)

This mode is expected to be the most informative. The precursor ion is the deprotonated molecule, a carboxylate anion. The fragmentation cascade is initiated from this high-energy anion.

Negative_Mode_Fragmentation Figure 2: Proposed Negative Ion Fragmentation Pathway cluster_info Key Losses parent <[M-H]⁻ m/z 163.04 C₉H₇O₃⁻> frag1 parent->frag1 - CO₂ (-44 Da) frag2 frag1->frag2 - CO (-28 Da) info1 Loss of CO₂: Diagnostic for a carboxylic acid. info2 Loss of CO: Suggests fragmentation of the furan ring.

Caption: Predicted fragmentation of this compound in negative ESI mode.

  • Precursor Ion: [M-H]⁻ at m/z 163.04 (C₉H₇O₃⁻)

    • This is the deprotonated molecule, formed by the loss of the acidic proton from the carboxylic acid group.

  • Primary Fragmentation: Loss of Carbon Dioxide (CO₂)

    • Fragment Ion: m/z 119.05 (C₈H₇O⁻)

    • Mechanism: The most common and energetically favorable fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (44.00 Da).[8] This is a highly diagnostic fragmentation that confirms the presence of the carboxylic acid group. The resulting ion is a dihydrobenzofuran carbanion.

  • Secondary Fragmentation: Loss of Carbon Monoxide (CO)

    • Fragment Ion: m/z 91.05 (C₇H₇⁻)

    • Mechanism: The fragment at m/z 119.05 can undergo further fragmentation, likely involving the dihydrofuran ring. A plausible pathway is the loss of carbon monoxide (28.00 Da) through ring cleavage. The resulting m/z 91.05 fragment corresponds to the empirical formula of a deprotonated toluene (toluide anion) or a related stable isomer.

Positive Ion Mode: Fragmentation of [M+H]⁺ (m/z 165.05)

In positive mode, protonation likely occurs at the carbonyl oxygen of the carboxylic acid. This directs a different fragmentation cascade.

Positive_Mode_Fragmentation Figure 3: Proposed Positive Ion Fragmentation Pathway cluster_info Key Losses parent <[M+H]⁺ m/z 165.05 C₉H₉O₃⁺> frag1 parent->frag1 - H₂O (-18 Da) frag2 frag1->frag2 - CO (-28 Da) info1 Loss of H₂O: Common for protonated carboxylic acids. info2 Loss of CO: Suggests fragmentation of an acylium ion.

Caption: Predicted fragmentation of this compound in positive ESI mode.

  • Precursor Ion: [M+H]⁺ at m/z 165.05 (C₉H₉O₃⁺)

    • This is the protonated molecule.

  • Primary Fragmentation: Loss of Water (H₂O)

    • Fragment Ion: m/z 147.04 (C₉H₇O₂⁺)

    • Mechanism: Protonated carboxylic acids readily lose a neutral water molecule (18.01 Da) to form a stable acylium ion.[8][9] This is a very common fragmentation pathway and serves as strong evidence for the carboxylic acid functionality.

  • Secondary Fragmentation: Loss of Carbon Monoxide (CO)

    • Fragment Ion: m/z 119.05 (C₈H₇O⁺)

    • Mechanism: The acylium ion at m/z 147.04 is prone to losing carbon monoxide (28.00 Da). This is a characteristic fragmentation of aromatic acylium ions, resulting in a stable benzofuran-type cation.

Summary of Diagnostic Fragments

This predictive analysis provides a clear guide for identifying this compound. The following table summarizes the key ions that a researcher should look for to confirm the compound's identity.

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossStructural Inference
Negative 163.04119.05CO₂ (44.00 Da)Confirms Carboxylic Acid
Negative163.0491.05CO₂ + CO (72.00 Da)Dihydrobenzofuran Ring Fragmentation
Positive 165.05147.04H₂O (18.01 Da)Confirms Carboxylic Acid
Positive165.05119.05H₂O + CO (46.01 Da)Acylium Ion Fragmentation

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for its sensitivity and structural information, other techniques could be employed for complementary data:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is not suitable for the direct analysis of this compound due to the low volatility and high polarity of the carboxylic acid. Analysis would require a chemical derivatization step (e.g., silylation or methylation) to convert the carboxylic acid into a more volatile ester.[3] This adds complexity to sample preparation and can introduce artifacts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. However, it is significantly less sensitive than MS, requiring substantially more sample (micrograms to milligrams), and is not readily coupled to a chromatographic separation for analysis of complex mixtures.

LC-MS/MS provides the optimal balance of sensitivity, specificity, and structural information for the routine identification and quantification of this compound in research and development settings.

Conclusion

The LC-MS/MS fragmentation of this compound is predicted to be highly characteristic and diagnostically useful. In negative ion mode, the dominant pathway involves an initial loss of CO₂ from the [M-H]⁻ precursor, providing unambiguous evidence of the carboxylic acid group. In positive ion mode, the corresponding signature is the loss of H₂O from the [M+H]⁺ ion. Subsequent fragmentation of the dihydrobenzofuran ring system further confirms the core structure. By employing the optimized LC-MS method detailed herein and targeting these specific, predictable fragmentation pathways, researchers can confidently identify and characterize this important chemical entity.

References

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 459-464. Available at: [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Available at: [Link]

  • Guaratini, T., Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. Available at: [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved February 24, 2026, from [Link]

  • Tanaka, H., & Tsutsui, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Available at: [Link]

  • Ahmad, T., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 24, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved February 24, 2026, from [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-426. Available at: [Link]

  • Reepmeyer, J. C., & Woodruff, J. T. (2007). Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 887-893. Available at: [Link]

  • de Souza, J. S., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]

Sources

High-Resolution Structural Validation of 5-Carboxyphthalan: A Comparative Guide to COSY and HSQC Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of phthalan (1,3-dihydroisobenzofuran) derivatives, particularly for pharmacophores like citalopram analogs, confirming the regiochemistry of substituents is critical. The synthesis of 5-carboxyphthalan often produces the 4-carboxy regioisomer as a major impurity.

While 1D


H NMR is the standard for purity checks, it frequently fails to unambiguously distinguish between the 4- and 5-isomers due to overlapping aromatic resonances and the accidental magnetic equivalence of the phthalan methylene protons.

This guide outlines a robust, self-validating 2D NMR workflow using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively validate the 5-carboxyphthalan structure. We compare this approach against the limitations of 1D methods and provide a definitive logic for isomer differentiation.

The "Failure Mode" of 1D NMR

Before detailing the solution, it is vital to understand why the standard 1D approach is insufficient for high-stakes structural validation.

The Ambiguity of Proton Signals

In 5-carboxyphthalan, the aromatic protons H4 and H6 are both ortho to the electron-withdrawing carboxylic acid group. This results in very similar chemical shifts (


 ppm), often appearing as a merged signal or a complex multiplet in 1D spectra.
  • 1D Limitation: You cannot definitively confirm the 1,2,4-substitution pattern (characteristic of the 5-isomer) versus the 1,2,3-pattern (characteristic of the 4-isomer) solely by integration or splitting patterns when signals overlap.

  • Methylene Masking: The methylene protons at C1 and C3 are chemically non-equivalent in the 5-isomer (due to the lack of a symmetry plane passing through the oxygen). However, in 1D NMR, they often appear as a single "blob" or a deceptively simple singlet, masking the true asymmetry of the molecule.

Comparative Methodology: 1D vs. 2D Workflows

The following diagram illustrates the decision logic and the superior resolution provided by the 2D workflow.

ValidationWorkflow Start Crude Product: Carboxyphthalan Derivative Method1D Method A: 1D 1H NMR Start->Method1D Method2D Method B: 2D NMR Suite (COSY + HSQC) Start->Method2D Result1D Result: Overlapping Aromatic Region Ambiguous Isomer Assignment Method1D->Result1D Result1D->Method2D Required for Validation COSY COSY Experiment (Spin-Spin Coupling) Method2D->COSY HSQC HSQC Experiment (1H-13C Correlation) Method2D->HSQC Validation Structural Confirmation (1,2,4-Substitution Pattern) COSY->Validation Confirms H6-H7 coupling Isolates H4 HSQC->Validation Resolves C1/C3 asymmetry

Figure 1: Analytical workflow comparing the insufficiency of 1D NMR with the definitive resolution of the COSY/HSQC protocol.

Experimental Protocol

To ensure reproducibility and trustworthiness, follow these specific acquisition parameters. These are optimized for small molecules (<500 Da) to maximize signal-to-noise and resolution.

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     (Preferred).
    
    • Reasoning: Carboxylic acids can form dimers in non-polar solvents like CDCl

      
      , leading to broad peaks. DMSO disrupts hydrogen bonding, sharpening the signals and ensuring the acidic proton (if visible) does not exchange too rapidly.
      
  • Concentration: 10–15 mg in 600 µL solvent. High concentration is required for high-quality 2D data in reasonable timeframes.

Acquisition Parameters (Bruker Standard)
ParameterCOSY (cosygpppqf)HSQC (hsqcedetgp)Notes
Pulse Sequence Gradient COSY (Magnitude Mode)Gradient HSQC (Phase Sensitive)HSQC should be "edited" to distinguish CH/CH

(positive) from CH

(negative).
Scans (NS) 8 - 168 - 16Adjust based on concentration.
Increments (TD1) 256256Higher increments improve resolution in the indirect dimension (F1).
Spectral Width 10 ppm (Both dims)F2: 10 ppm, F1: 160 ppmEnsure Carbon window covers 0-160 ppm.
Relaxation Delay (D1) 1.5 - 2.0 s1.5 - 2.0 s
Coupling Constants N/A

Hz
Standard optimization for aliphatic/aromatic carbons.

Data Analysis & Interpretation

This section details how to interpret the data to confirm the 5-carboxyphthalan structure.

Predicted Chemical Shifts (DMSO- )
PositionType

(ppm)

(ppm)
Multiplicity (1D)COSY Correlation
1 CH

~5.05~72.0Singlet (broad)Correlates to H1' (if geminal visible)
3 CH

~5.10~72.5Singlet (broad)Distinct from H1 in HSQC
4 Ar-H~7.95~125.0Singlet (d,

Hz)
None (Isolated from H6/H7)
6 Ar-H~7.98~129.0Doublet (d,

Hz)
Strong cross-peak with H7
7 Ar-H~7.45~123.0Doublet (d,

Hz)
Strong cross-peak with H6
The COSY Validation (The "Connectivity Map")

The COSY spectrum is the primary tool for distinguishing the 4-isomer from the 5-isomer.

  • 5-Carboxyphthalan Pattern (1,2,4-substitution):

    • You will observe one strong off-diagonal cross-peak between H6 and H7 (

      
       coupling).
      
    • You will observe H4 as an isolated spin system in the aromatic region. It may show a very weak

      
       coupling to H6, but it will lack a strong 
      
      
      
      partner.
    • Result: 1 Spin Pair + 1 Isolated Spin.

  • 4-Carboxyphthalan Pattern (1,2,3-substitution):

    • H5 couples to H6. H6 couples to H7.

    • You will see a continuous chain of connectivity: H5

      
       H6 
      
      
      
      H7.
    • Result: 2 Spin Pairs (Continuous System).

The HSQC Validation (The "Resolution Enhancer")

HSQC correlates protons to the carbons they are directly attached to.[1][2]

  • Separating H4 and H6: Even if H4 and H6 overlap perfectly in the 1D proton spectrum (e.g., at 7.96 ppm), they are attached to different carbons. The HSQC spectrum will resolve this "blob" into two distinct spots in the vertical (

    
    C) dimension.
    
  • Methylene Asymmetry: In 5-carboxyphthalan, C1 and C3 are chemically distinct.

    • Observation: You will likely see two distinct cross-peaks for the CH

      
       groups (around 72 ppm Carbon / 5.1 ppm Proton).
      
    • Significance: If the molecule were symmetric (e.g., unsubstituted phthalan), these would be perfectly coincident. The separation confirms the presence of the substituent in a position that breaks the C2-axis symmetry.

Visualizing the Spin System

The following diagram represents the expected COSY correlations for the correct 5-carboxyphthalan structure.

SpinSystem cluster_legend Interpretation H4 H4 (Isolated) H6 H6 (Ortho) H4->H6 Meta (Weak/None) H7 H7 (Ortho) H6->H7 COSY (Strong) Desc 5-Carboxy Isomer: H4 has NO ortho neighbor. H6 and H7 are coupled.

Figure 2: The COSY connectivity map. The lack of a strong coupling partner for H4 is the diagnostic fingerprint of the 5-isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).

  • Reich, H. J. (2020).[3] Structure Determination Using NMR. University of Wisconsin-Madison.[3] (Reference for chemical shift trends and substituent effects).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for aromatic coupling patterns).

  • PubChem. (2025). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid (Phthalide derivative comparison). National Library of Medicine.

  • Simpson, J. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (Video resource for HSQC analysis of methylene groups).

Sources

A Researcher's Guide to the Precise Melting Point Determination of 1,3-Dihydro-2-benzofuran-5-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The structural integrity and purity of a pharmaceutical compound are paramount. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is a fundamental characteristic that provides immediate insight into these attributes. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[1] For carboxylic acids, such as 1,3-Dihydro-2-benzofuran-5-carboxylic acid, factors like intermolecular hydrogen bonding and potential polymorphism can influence the melting behavior, making a robust and well-chosen analytical method essential.[2][3]

This guide will explore and contrast three prevalent techniques for melting point determination: the traditional Thiele tube method, the more modern capillary melting point apparatus, and the advanced technique of Differential Scanning Calorimetry (DSC). Each method will be evaluated based on its underlying principles, operational workflow, and the quality of data it generates.

Comparative Overview of Melting Point Determination Techniques

FeatureThiele Tube MethodCapillary Melting Point Apparatus (e.g., Mel-Temp)Differential Scanning Calorimetry (DSC)
Principle Visual observation of melting in a sample heated by circulating oil.Visual observation of melting in a sample heated by a controlled metal block.Measures the difference in heat flow between a sample and a reference as a function of temperature.
Precision LowerModerate to HighHigh
Throughput Low (typically one sample at a time)Moderate (often multiple capillaries can be run simultaneously)Low to Moderate (can be automated with an autosampler)
Sample Amount MilligramsMilligramsMicrograms to Milligrams
Data Output Visual observation of melting rangeVisual observation of melting rangeQuantitative thermogram (heat flow vs. temperature), melting point, and enthalpy of fusion.
Subjectivity High (relies on user's visual acuity)ModerateLow (automated detection is possible)
Cost LowModerateHigh

I. The Capillary Melting Point Method: A Modern Standard

The capillary melting point method is a widely adopted technique that offers a significant improvement in convenience and safety over the Thiele tube. Modern apparatuses utilize a heated metal block with a built-in thermometer and a viewing lens to observe the melting process.

A. Causality Behind Experimental Choices

The choice of a slow heating rate, typically 1-2 °C per minute, as the melting point is approached is critical.[4][5] A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an erroneously wide and elevated melting range.[4] The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.[6][7]

B. Self-Validating Protocol

A key aspect of ensuring the trustworthiness of this method is the calibration of the apparatus using certified reference standards with known melting points. The United States Pharmacopeia (USP) provides standards for this purpose.[8][9] For an unknown compound, performing a preliminary rapid determination to find an approximate melting point, followed by a slower, more careful measurement, is a self-validating approach to refine the accuracy of the result.

C. Experimental Protocol: Capillary Method (using a Mel-Temp style apparatus)
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder with a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[6][7]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, heat the sample at a faster rate (e.g., 5-10 °C/min) to get a rough estimate.[10] Allow the apparatus to cool significantly before the next step.

    • For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.[4][5]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting range provides valuable information about the purity of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Insert Insert Capillary Pack->Insert Prepared Sample Heat_Fast Rapid Heat (Approx. MP) Insert->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Slow Heat (1-2°C/min) Cool->Heat_Slow Record_Onset Record Onset Temp. Heat_Slow->Record_Onset Record_Clear Record Clear Point Temp. Record_Onset->Record_Clear ThieleTubeSetup cluster_Thiele Thiele Tube Apparatus cluster_heating Heating Process Thiele Thiele Tube (filled with oil) Thermometer Thermometer Capillary Capillary Tube (with sample) Band Rubber Band Flame Heat Source Heat Apply Heat to Side Arm Flame->Heat Gently Heat Convection Oil Circulates via Convection Heat->Convection Observe Observe Sample & Temp. Convection->Observe

Caption: Setup for Thiele Tube Melting Point Determination.

III. Differential Scanning Calorimetry (DSC): The Gold Standard

Differential Scanning Calorimetry is a powerful thermoanalytical technique that provides highly accurate and objective melting point data. [11]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [11][12]

A. Causality Behind Experimental Choices

In DSC, the sample is hermetically sealed in a pan to prevent any loss of material through sublimation or decomposition. The use of an inert atmosphere, such as nitrogen, is standard to prevent oxidative degradation of the sample at elevated temperatures. The heating rate can be precisely controlled and its effect on the melting transition can be studied, which is useful for investigating complex thermal behaviors like polymorphism.

B. Self-Validating Protocol

DSC instruments are calibrated using high-purity certified reference materials, such as indium, which has a well-defined melting point and enthalpy of fusion. This ensures the accuracy of the temperature and heat flow measurements. The data obtained, a thermogram, provides a wealth of information beyond just the melting point, including the enthalpy of fusion (the energy required to melt the sample), which can be used to assess crystallinity.

C. Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into a DSC pan.

    • Hermetically seal the pan using a press.

  • Instrument Setup and Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical method would involve:

      • Equilibrating at a temperature well below the expected melting point.

      • Ramping the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

      • Cooling the sample back to the starting temperature.

    • The instrument software will record the heat flow as a function of temperature.

  • Data Interpretation:

    • The melting of the sample will appear as an endothermic peak on the thermogram.

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

DSC_Process cluster_dsc_prep DSC Sample Prep cluster_dsc_analysis DSC Analysis cluster_dsc_data Data Interpretation Weigh Weigh Sample (1-5 mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Ref. Seal->Load_DSC Program Set Temp. Program Load_DSC->Program Run Run Analysis Program->Run Thermogram Generate Thermogram Run->Thermogram Analyze Analyze Peak (Onset, ΔHfus) Thermogram->Analyze

Caption: Workflow for DSC Melting Point Analysis.

Conclusion

The determination of a melting point is a foundational experiment in chemical and pharmaceutical sciences. While a literature value for the melting point of this compound is not readily found in common databases, the methodologies described provide a robust framework for its empirical determination.

For routine purity assessment and identification, the modern capillary melting point apparatus offers a balance of accuracy, ease of use, and efficiency. The Thiele tube method, while classic, remains a viable low-cost alternative when modern equipment is unavailable. For definitive characterization, especially in a drug development context where understanding thermal properties and potential polymorphism is crucial, Differential Scanning Calorimetry is the unequivocal choice. It provides not only a highly accurate melting point but also quantitative thermodynamic data that is invaluable for comprehensive material characterization. By understanding the principles and applying the meticulous protocols outlined in this guide, researchers can confidently determine and interpret the melting point of this compound and other novel compounds.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • University of Alberta. Melting Point Determination. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Calgary. Melting Point. [Link]

  • SSERC. Melting point determination. [Link]

  • Moodle. Physical Properties of Carboxylic Acids. [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

  • Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]

  • Chemistry Stack Exchange. (2017, January 18). Chaotic melting points of n-alkyl carboxylic acids. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. [Link]

  • Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • ChemRxiv. (2019, April 18). Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Student Academic Success Services. (2025, June 15). Properties and Trends of Organic Compounds. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • University of Notre Dame. MELTING POINT DETERMINATION. [Link]

  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,3-Dihydro-2-benzofuran-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1,3-Dihydro-2-benzofuran-5-carboxylic acid (CAS 933694-57-6). The information herein is synthesized from established safety data for this compound and its structural analogs to ensure a comprehensive and cautious approach to its handling, storage, and disposal. Our primary objective is to empower you with the knowledge to work safely and effectively, mitigating risks through proven laboratory practices.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the specific risks associated with a chemical is the foundation of safe laboratory practice. This compound is classified with several hazards that necessitate rigorous protective measures.

According to available safety data, this compound is designated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

These classifications are consistent with related benzofuran and carboxylic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[3][4] The "harmful if inhaled" (H332) designation is particularly critical, as the compound is a solid powder that can be easily aerosolized during handling. The "serious eye irritation" (H319) hazard underscores the absolute necessity of proper eye protection. Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is crucial for creating a robust barrier between the researcher and the chemical. The following recommendations are based on a risk assessment of the known hazards.

Eye and Face Protection

Due to the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard must be worn at all times when handling the solid or its solutions.[5]

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a flask), a face shield should be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Preventing dermal exposure is critical to avoid the skin irritation (H315) caused by this compound.

  • Gloves: Nitrile gloves are the recommended primary choice due to their broad resistance to acids and many organic solvents.[6][7] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.

  • Laboratory Coat: A standard, flame-resistant lab coat must be worn and kept fully buttoned to protect the skin on the arms and torso.[5]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[5] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other less flammable materials.

Respiratory Protection

The H332 "Harmful if inhaled" hazard requires stringent control of airborne particulates.

  • Primary Control (Engineering): All procedures involving the solid form of this compound, especially weighing and transferring, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5] This is the most effective way to prevent inhalation.

  • Secondary Control (Respirator): If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator, such as an N95-rated filter mask for particulates, should be used.[3] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA.[5]

Operational Protocols: From Benchtop to Disposal

Proper PPE is only effective when integrated into safe and logical workflows. The following protocols provide step-by-step guidance for key operations.

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound from start to finish.

cluster_prep Preparation cluster_work Execution cluster_cleanup Post-Procedure plan Planning & Risk Assessment don Don Appropriate PPE (Goggles, Gloves, Lab Coat) plan->don hood Work in Engineering Control (Chemical Fume Hood) don->hood handle Chemical Handling & Experimentation hood->handle decon Decontaminate Work Area & Glassware handle->decon doff Doff PPE Correctly (Gloves First) decon->doff waste Segregate & Dispose of Hazardous Waste doff->waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Procedures

A. Weighing the Solid Compound:

  • Ensure the analytical balance is inside a chemical fume hood or ventilated enclosure.

  • Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).

  • Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat or vessel.

  • Avoid creating dust by using slow, deliberate movements.

  • Once weighing is complete, securely close the primary container.

  • Wipe the spatula and any surfaces with a damp cloth or towel to collect residual dust, disposing of the wipe in the designated solid hazardous waste container.

B. Spill Management:

  • For small spills of solid, avoid dry sweeping.

  • Gently cover the spill with an inert absorbent material.

  • Carefully scoop the material into a container labeled for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.[8]

C. Waste Disposal:

  • Chemical Waste: All unused or waste this compound (solid or in solution) is classified as hazardous waste.[8] It must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[9]

  • Regulatory Compliance: Do not empty any waste into drains or common trash.[10] All disposal must adhere to local, state, and federal environmental regulations.

Summary of PPE Recommendations

This table provides a quick reference for the required PPE based on the specific laboratory task.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Use in Chemical Fume Hood or Ventilated Enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Use in Chemical Fume Hood.
General Handling/Reactions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Use in Chemical Fume Hood.
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Lab Coat, Long Pants, Closed-Toe ShoesN95 Respirator (if outside of fume hood).

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 5,5'-[2-(acetyloxy)-1,3-propanediyl] ester. PubChem. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • 1,3-Dihydroisobenzofuran-5-carboxylic acid. Aggie Access. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]

  • Safety data sheet - Dibenzofuran. CPAChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.